Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-4-bromo-2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLQFAWDCRSRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
This guide provides a comprehensive, technically detailed methodology for the synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with a commercially available starting material. Each step is accompanied by a detailed protocol, mechanistic insights, and critical parameters essential for successful execution in a research and development setting.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is strategically designed as a four-step sequence commencing with 2,6-difluorobenzoic acid. This approach ensures high yields and purity of the final product. The chosen pathway involves:
-
Esterification: Protection of the carboxylic acid functionality as a methyl ester.
-
Nitration: Introduction of a nitro group at the C3 position, guided by the directing effects of the existing substituents.
-
Bromination: Regioselective installation of a bromine atom at the C4 position.
-
Reduction: Conversion of the nitro group to the target amine.
This sequence is logically constructed to manage the directing effects of the substituents on the aromatic ring, thereby controlling the regiochemistry at each stage.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Esterification of 2,6-Difluorobenzoic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial step to protect the acidic proton and to modify the electronic properties of the aromatic ring for the subsequent electrophilic substitution reactions. The Fischer esterification, using a strong acid catalyst like thionyl chloride in methanol, is a reliable and high-yielding method.
Protocol:
-
To a solution of 2,6-difluorobenzoic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux (approximately 65 °C) and stirred for 3-4 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 2,6-difluorobenzoate.
Causality of Experimental Choices:
-
Thionyl Chloride: Acts as a catalyst by converting methanol to a more reactive electrophile and also reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which readily reacts with methanol.
-
Methanol as Solvent and Reagent: Serves as both the solvent and the nucleophile for the esterification, driving the reaction towards the product due to its high concentration.
-
Aqueous Work-up: The use of sodium bicarbonate neutralizes any remaining acid, ensuring the stability of the ester product.
Step 2: Nitration of Methyl 2,6-difluorobenzoate
The introduction of the nitro group is achieved through electrophilic aromatic substitution using a nitrating mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The two fluorine atoms are ortho, para-directing, while the methyl ester group is a meta-director. The combined effect directs the incoming nitro group to the C3 position.
Protocol:
-
To a cooled (0 °C) solution of fuming nitric acid (3.0 eq), slowly add concentrated sulfuric acid (3.0 eq).
-
Methyl 2,6-difluorobenzoate (1.0 eq) is then added portion-wise to the nitrating mixture, maintaining the temperature below 5 °C.
-
The reaction is stirred at 0-5 °C for 1-2 hours.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed with cold water until the washings are neutral, and dried to afford Methyl 2,6-difluoro-3-nitrobenzoate.
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]
-
Low Temperature: The reaction is highly exothermic and controlling the temperature is critical to prevent over-nitration and side reactions.
Step 3: Bromination of Methyl 2,6-difluoro-3-nitrobenzoate
The next step is the regioselective bromination of the nitrated intermediate. The directing effects of the substituents (two fluorine atoms, a nitro group, and a methyl ester) guide the bromine to the C4 position. N-Bromosuccinimide (NBS) in the presence of a strong acid is an effective brominating agent for this transformation.
Protocol:
-
To a solution of Methyl 2,6-difluoro-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (5 vol), add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is then quenched by pouring it into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine. In the presence of a strong acid, it generates the bromonium ion (Br⁺).
-
Sulfuric Acid: Activates NBS to generate the electrophilic bromine species required for the substitution reaction.
Step 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[2][3] A common and effective method that is tolerant of the halogen substituents is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.[3][4]
Protocol:
-
A mixture of Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate (1.0 eq) and iron powder (5.0 eq) in ethanol (10 vol) and water (2 vol) is heated to 70-80 °C.
-
Concentrated hydrochloric acid (0.5 eq) is added dropwise to the heated mixture.
-
The reaction is stirred at reflux for 2-3 hours.
-
After completion, the reaction mixture is filtered through celite while hot, and the filter cake is washed with hot ethanol.
-
The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.
Causality of Experimental Choices:
-
Iron in Acidic Medium: This is a classic and cost-effective method for nitro group reduction. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced. The acidic medium facilitates the reaction.[3]
-
Chemoselectivity: This method is highly chemoselective for the reduction of the nitro group in the presence of other reducible functionalities like the ester and the aryl halides.[4][5][6]
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Difluorobenzoic acid | Methanol, SOCl₂ | Methanol | 65 | 3-4 | >95 |
| 2 | Methyl 2,6-difluorobenzoate | HNO₃, H₂SO₄ | - | 0-5 | 1-2 | 85-90 |
| 3 | Methyl 2,6-difluoro-3-nitrobenzoate | NBS, H₂SO₄ | H₂SO₄ | RT | 12-16 | 80-85 |
| 4 | Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate | Fe, HCl | Ethanol/Water | 70-80 | 2-3 | 85-90 |
Visualization of Key Transformations
Figure 2: Simplified representation of the nitration and reduction mechanisms.
Conclusion
The synthetic route detailed in this guide provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and understanding the underlying chemical principles at each step, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The provided protocols are designed to be self-validating through careful monitoring of reaction progress and characterization of intermediates and the final product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
The Definitive Guide to the Structural Elucidation of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the complete structural elucidation of Methyl 3-amino-4-bromo-2,6-difluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a narrative grounded in scientific integrity, explaining the causality behind experimental choices and ensuring a self-validating analytical workflow.
Introduction
This compound, with the molecular formula C₈H₆BrF₂NO₂, is a highly functionalized aromatic compound.[1][2] Its polysubstituted nature, featuring an amine, a bromine atom, and two fluorine atoms on the benzene ring, alongside a methyl ester group, presents a compelling challenge for structural analysis. The precise arrangement of these substituents is critical as it dictates the molecule's chemical reactivity, physical properties, and potential biological activity. In the context of pharmaceutical research and materials science, unambiguous structure determination is a non-negotiable prerequisite for intellectual property, regulatory submission, and ensuring the safety and efficacy of new chemical entities.
This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography to build an unassailable structural proof.
The Strategic Workflow of Structure Elucidation
The process of elucidating a molecular structure is a logical puzzle. Each piece of analytical data provides a unique clue, and the final structure must be consistent with all collected evidence. Our strategy is hierarchical, starting with broad compositional information and progressively defining fine-grained connectivity and stereochemistry.
Caption: A strategic workflow for the structural elucidation of a novel organic compound.
Part 1: Mass Spectrometry – The Molecular Blueprint
Mass spectrometry is the foundational technique, providing the molecular weight and, through high-resolution analysis, the elemental composition of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to promote the formation of the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
Data Interpretation and Insights
The molecular weight of C₈H₆BrF₂NO₂ is 265.96 g/mol .[1][2] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (C₈H₇⁷⁹BrF₂NO₂⁺) | Calculated m/z (C₈H₇⁸¹BrF₂NO₂⁺) | Observed m/z (Predicted) |
| [M+H]⁺ | 266.9716 | 268.9695 | 266.9711, 268.9690 |
The observation of this isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.
Fragmentation Analysis
Electron Impact (EI) or Collision-Induced Dissociation (CID) can provide valuable structural fragments. Key predicted fragmentation pathways for aromatic esters include:
-
Loss of the methoxy radical (•OCH₃): Leading to a fragment at m/z 236/238.
-
Loss of the methyl ester group (•COOCH₃): Resulting in a fragment at m/z 208/210.
-
Decarbonylation: Subsequent loss of CO from fragments.
Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Interpretation and Insights
The IR spectrum will provide clear evidence for the key functional groups in this compound.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3300 | Medium | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | Weak | C-H stretch | Aromatic C-H |
| 2960-2850 | Weak | C-H stretch | Methyl (-CH₃) |
| 1730-1715 | Strong | C=O stretch | Ester (C=O) |
| 1600-1585, 1500-1400 | Medium | C=C stretch | Aromatic Ring |
| 1300-1000 | Strong | C-O stretch | Ester (C-O) |
| 1250-1020 | Strong | C-F stretch | Aryl-Fluorine |
| < 700 | Medium-Strong | C-Br stretch | Aryl-Bromine |
The presence of sharp bands for the N-H stretch confirms the primary amine, while the strong carbonyl absorption is characteristic of the ester.[3] The C-F and C-Br stretches in the fingerprint region further corroborate the elemental composition.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will be used to piece together the molecular skeleton.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4][5] The solution should be free of particulate matter.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
2D Spectra Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.
Data Interpretation and Insights
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the aromatic proton, the amine protons, and the methyl ester protons.
-
Aromatic Region (δ 6.5-8.5 ppm): Due to the substitution pattern, there is only one proton on the aromatic ring. Its chemical shift will be influenced by the surrounding substituents. The fluorine atoms will cause splitting (coupling) of this proton's signal.
-
Amine Protons (δ 3.5-5.0 ppm): The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
Methyl Protons (δ 3.8-4.0 ppm): The -OCH₃ group will appear as a sharp singlet, integrating to three protons.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR will show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as doublets due to coupling with the aromatic proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| C1-COOCH₃ | - | ~163 | H5, H-OCH₃ |
| C2-F | - | ~158 (d, ¹JCF ≈ 250 Hz) | H5 |
| C3-NH₂ | - | ~140 | H5 |
| C4-Br | - | ~110 | H5 |
| C5-H | ~7.0 (dd, JHF, JHF) | ~115 | C1, C3, C4, C6 |
| C6-F | - | ~155 (d, ¹JCF ≈ 250 Hz) | H5 |
| -COOCH₃ | ~3.9 (s, 3H) | ~53 | C1 |
| -NH₂ | ~4.5 (br s, 2H) | - | - |
Note: Predicted values are estimates. Actual values may vary. "d" denotes a doublet.
2D NMR for Connectivity
Caption: Key 2D NMR correlations establishing the ester and aromatic proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6] It will definitively link the aromatic proton signal to its corresponding carbon (C5) and the methyl proton signal to the ester methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the carbon skeleton.[6] It shows correlations between protons and carbons that are two or three bonds away. The crucial correlation will be from the single aromatic proton (H5) to the surrounding carbons (C1, C3, C4, and C6), confirming the substitution pattern. The methyl protons will show a correlation to the ester carbonyl carbon (C1).
Part 4: Single-Crystal X-ray Crystallography – The Final Proof
While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, or by vapor diffusion.[7]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular geometry.
Expected Results and Confirmation
The resulting crystal structure would provide:
-
Unambiguous Connectivity: Confirming the substitution pattern determined by NMR.
-
Precise Bond Lengths and Angles: Revealing details about the electronic effects of the substituents on the aromatic ring.[8]
-
Intermolecular Interactions: Showing how the molecules pack in the solid state, which can be influenced by hydrogen bonding from the amine group.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry establishes the molecular formula, IR spectroscopy identifies the functional groups, and a suite of 1D and 2D NMR experiments maps out the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography provides the definitive and irrefutable three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. appchemical.com [appchemical.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. gaussian.com [gaussian.com]
- 7. researchgate.net [researchgate.net]
- 8. sfu.ca [sfu.ca]
A Senior Application Scientist's Guide to Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Versatile Scaffold for Modern Drug Discovery
Abstract
Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a highly functionalized aromatic compound that has emerged as a significant building block for medicinal chemistry and drug development professionals. Its unique substitution pattern, featuring four distinct reactive sites—an amine, a bromine atom, two fluorine atoms, and a methyl ester—provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core molecular properties, a predictive guide to its spectroscopic characterization, a plausible synthetic pathway, and a discussion of its strategic application in the design of novel therapeutics. By understanding the interplay of its functional groups, researchers can leverage this molecule to accelerate discovery programs.
Core Molecular Profile
The strategic value of this compound lies in its densely functionalized benzene ring. The electron-withdrawing effects of the fluorine and ester groups, combined with the electron-donating amino group and the synthetically versatile bromine atom, create a unique electronic and steric environment. This arrangement allows for selective and sequential chemical modifications, a critical advantage in multi-step drug synthesis.
Table 1: Key Molecular Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1529613-64-6 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrF₂NO₂ | [1][4] |
| Molecular Weight | 266.04 g/mol | [1][4] |
| SMILES | COC(=O)C1=C(C(=C(C=C1F)Br)N)F | [1][4] |
| Classification | Organic Building Block, Pharmaceutical Intermediate | [2][5][6] |
Chemical Structure:
(Image generated for illustrative purposes)
Physicochemical & Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to verify the molecular structure. While comprehensive experimental data is not publicly cataloged, we can predict the expected spectroscopic fingerprint based on the molecule's known structure.
Predicted Spectroscopic Data
The following represents the expected analytical signature for this compound. Any deviation from this pattern would warrant further investigation into the sample's purity or identity.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Causality: The proton spectrum will be relatively simple, revealing the number of distinct proton environments.
-
Expected Signals:
-
A singlet integrating to 3 protons around δ 3.9 ppm, corresponding to the methyl ester (-OCH₃) group.
-
A broad singlet integrating to 2 protons, corresponding to the primary amine (-NH₂) group. Its chemical shift can vary depending on solvent and concentration.
-
A triplet or doublet of doublets integrating to 1 proton in the aromatic region (likely δ 6.5-7.5 ppm), corresponding to the single aromatic C-H proton. The coupling will arise from the adjacent fluorine and bromine atoms.
-
-
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
-
Causality: This is a critical technique for fluorinated compounds, confirming the presence and environment of the fluorine atoms.
-
Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 6, showing coupling to each other and to the nearby aromatic proton.
-
-
Mass Spectrometry (MS):
-
Causality: MS confirms the molecular weight and provides definitive evidence of the bromine atom.
-
Expected Fragmentation: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic "doublet" of peaks will be observed for the molecular ion: one at m/z 265 and another at m/z 267, with nearly equal intensity. This isotopic pattern is an unambiguous indicator of a monobrominated compound.
-
Synthesis and Safe Handling
As a specialized building block, the synthesis and handling of this compound require careful planning and adherence to safety protocols.
Plausible Synthetic Pathway
While specific proprietary synthesis routes may vary, a logical and robust pathway can be devised from commercially available starting materials using fundamental organic transformations. The causality behind this proposed workflow is to install the functional groups in a sequence that manages directing effects and reactivity.
Diagram 1: A plausible synthetic workflow for this compound.
Experimental Protocol: Safe Handling and Storage
Given the compound's classification as a halogenated aromatic amine, adherence to strict safety protocols is mandatory. The following steps are based on best practices for handling similar chemical entities.[7][8]
Protocol: Safe Handling
-
Engineering Controls: All handling of the solid or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat, buttoned completely.
-
Use chemical splash goggles and a face shield for maximum eye and face protection.
-
Wear nitrile gloves (double-gloving is recommended). Check glove compatibility charts and inspect for tears before use.
-
-
Dispensing:
-
Use spatulas and weigh boats for transferring the solid. Avoid creating dust.
-
If making a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Spill & Waste Disposal:
-
In case of a spill, cordon off the area. Do not create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Dispose of all chemical waste through an approved environmental health and safety program.
-
Strategic Applications in Drug Development
The primary utility of this compound is as a versatile synthetic building block.[5] Each functional group serves as a "synthetic handle" that can be addressed with high chemo-selectivity, allowing for the construction of diverse compound libraries for screening.
-
Amino Group (-NH₂): A primary nucleophile, ideal for forming amides, sulfonamides, or for use in reductive amination reactions to build complex side chains.
-
Bromo Group (-Br): A classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, alkyl, or alkyne substituents.
-
Methyl Ester (-COOCH₃): Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide coupling or other transformations. Alternatively, it can be reduced to a primary alcohol.
-
Fluoro Groups (-F): The fluorine atoms are generally unreactive but play a crucial role in modulating the physicochemical properties of the final molecule. They often enhance metabolic stability, binding affinity, and membrane permeability—key attributes in modern drug design.
Diagram 2: Diversification potential of the core scaffold in medicinal chemistry.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for drug discovery. Its poly-functional nature provides researchers with multiple, orthogonal pathways for molecular elaboration. By enabling rapid access to diverse chemical space from a single, reliable core, this building block empowers scientists to efficiently navigate the structure-activity relationship (SAR) studies that are fundamental to developing the next generation of therapeutics.
References
- 1. appchemical.com [appchemical.com]
- 2. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1529613-64-6 [chemicalbook.com]
- 4. This compound | 1529613-64-6 | ELC61364 [biosynth.com]
- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
theoretical studies of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
An In-Depth Technical Guide to the Theoretical Analysis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Abstract
This compound is a halogenated aromatic compound with functional groups that suggest potential applications in medicinal chemistry and materials science. As a novel entity, a thorough theoretical investigation is paramount to elucidate its structural, electronic, and intermolecular interaction properties before undertaking extensive experimental synthesis and testing. This guide provides a comprehensive framework for the in-silico characterization of this molecule, serving as a roadmap for researchers in drug discovery and computational chemistry. The narrative details a multi-faceted approach, beginning with quantum chemical calculations to define the molecule's fundamental properties and culminating in molecular docking simulations to explore its potential as a targeted inhibitor. Each protocol is designed to be self-validating, explaining the causality behind methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Rationale for a Theoretical Approach
The confluence of amino, bromo, fluoro, and methyl ester functionalities on a benzene scaffold makes this compound a molecule of significant interest. Halogen atoms, particularly fluorine and bromine, are known to modulate pharmacokinetic properties and participate in specific non-covalent interactions such as halogen bonding, which can enhance binding affinity to biological targets. The aminobenzoate core is a recognized scaffold in numerous pharmacologically active agents.[1][2]
Given the high cost and time investment of traditional drug discovery pipelines, in-silico methods offer a powerful, efficient alternative for the initial screening and characterization of new chemical entities.[3] By employing a suite of computational tools, we can predict a molecule's behavior from its fundamental quantum mechanical properties to its interaction with complex biological systems. This guide outlines the theoretical studies required to build a complete computational profile of this compound, providing foundational knowledge for its potential development.
Part I: Quantum Chemical Characterization
The foundation of any theoretical study lies in accurately describing the molecule's electronic structure and geometry. Density Functional Theory (DFT) provides a robust balance of computational cost and accuracy for this purpose, making it the method of choice for molecules of this size.[4]
Molecular Geometry Optimization
The first step is to determine the most stable three-dimensional conformation of the molecule.
Experimental Protocol:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian).
-
Method Selection: Specify the calculation method. For aromatic systems with halogens, the B3LYP functional is a well-established choice. To accurately account for electron distribution, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is crucial for describing the lone pairs on the nitrogen, oxygen, and halogen atoms.
-
Dispersion Correction: Add an empirical dispersion correction, such as Grimme's D3, to properly model intramolecular non-covalent forces.[5]
-
Execution: Run the geometry optimization calculation. The process is complete when the forces on all atoms are negligible, and the structure represents a minimum on the potential energy surface.
Data Presentation: The key structural parameters obtained from the optimized geometry should be tabulated for clarity.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | Predicted Value (Å) |
| C-N | Predicted Value (Å) | |
| C-Br | Predicted Value (Å) | |
| C-F (ortho to ester) | Predicted Value (Å) | |
| C-F (ortho to amino) | Predicted Value (Å) | |
| Bond Angle | O=C-O | Predicted Value (°) |
| C-C-N | Predicted Value (°) | |
| Dihedral Angle | C-C-C-N | Predicted Value (°) |
Table 1: Predicted geometric parameters from DFT calculations.
Visualization:
Caption: Workflow for Molecular Geometry Optimization.
Vibrational Frequency Analysis
Following optimization, a frequency calculation is essential to confirm that the structure is a true minimum and to predict its vibrational spectra.
Experimental Protocol:
-
Use Optimized Geometry: The frequency calculation must be performed on the fully optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Calculation Type: Specify a "Freq" calculation in the software input file.
-
Analysis: Upon completion, verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum. The output will provide the frequencies, IR intensities, and Raman activities for each vibrational mode.[6]
Data Presentation:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) asymmetric | Predicted Value | Asymmetric stretching of the amino group |
| ν(N-H) symmetric | Predicted Value | Symmetric stretching of the amino group |
| ν(C=O) | Predicted Value | Carbonyl stretch of the ester group |
| ν(C-F) | Predicted Value | Carbon-Fluorine stretching modes |
| ν(C-Br) | Predicted Value | Carbon-Bromine stretching mode |
| δ(N-H) | Predicted Value | Bending (scissoring) of the amino group |
Table 2: Predicted significant vibrational frequencies.
Part II: Electronic Properties and Reactivity
Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and interaction capabilities.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
Methodology: The energies of the HOMO and LUMO are obtained directly from the output of the optimized DFT calculation.
-
HOMO Energy (EHOMO): Represents the ability to donate an electron. A higher EHOMO value indicates a better electron donor.
-
LUMO Energy (ELUMO): Represents the ability to accept an electron. A lower ELUMO value indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Data Presentation:
| Parameter | Calculated Energy (eV) | Implication |
| EHOMO | Predicted Value | Electron-donating capability |
| ELUMO | Predicted Value | Electron-accepting capability |
| Energy Gap (ΔE) | Predicted Value | Chemical reactivity and kinetic stability |
Table 3: Frontier Molecular Orbital energies and their significance.
Visualization:
Caption: HOMO-LUMO energy gap concept.
Molecular Electrostatic Potential (MEP) Analysis
An MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich or electron-poor.
Methodology: The MEP is calculated from the DFT results and mapped onto the molecule's electron density surface.
-
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., lone pairs on oxygen, nitrogen). These are sites susceptible to electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., hydrogen atoms of the amino group). These are sites for nucleophilic attack.
Visualization:
Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.
Part III: In Silico Drug-Likeness and Pharmacokinetics
Before proceeding to more complex simulations, it is crucial to assess whether the molecule possesses favorable drug-like properties.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical predictors of a drug's success.
Methodology:
-
Input Structure: Use the SMILES string or a 2D structure of the molecule.
-
Web Server Submission: Submit the structure to a free, reliable web-based tool such as SwissADME or pkCSM.
-
Analysis: Analyze the output, paying close attention to parameters like Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes.[3]
Data Presentation:
| Property | Predicted Value/Status | Significance |
| Lipinski's Rule of Five | Predicted: 0 Violations | Good oral bioavailability potential |
| Molecular Weight | 266.04 g/mol | Within acceptable range (<500) |
| LogP (Lipophilicity) | Predicted Value | Influences absorption and distribution |
| GI Absorption | Predicted: High/Low | Predicts oral absorption efficiency |
| BBB Permeant | Predicted: Yes/No | Indicates potential for CNS activity or side effects |
| CYP2D6 Inhibitor | Predicted: Yes/No | Risk of drug-drug interactions |
| Toxicity (e.g., AMES test) | Predicted: Toxic/Non-toxic | Predicts mutagenicity potential |
Table 4: Predicted ADMET and physicochemical properties.
Part IV: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mechanism.
Target Selection
The aminobenzoate scaffold is present in many kinase inhibitors.[1] Tyrosine kinases, such as the Abl kinase, are validated targets in cancer therapy. The T315I "gatekeeper" mutation in Abl kinase confers resistance to many first-generation inhibitors like imatinib. We hypothesize that this compound could serve as a fragment or lead compound for an inhibitor targeting this resistant mutant. Therefore, we select the T315I mutant of Abl kinase (PDB ID: 2Z60) as a plausible biological target.
Docking Protocol
Experimental Protocol:
-
Receptor Preparation:
-
Download the crystal structure of T315I Abl kinase (PDB ID: 2Z60) from the Protein Data Bank.
-
Using AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound.
-
Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the docking search space (grid box) to encompass the ATP-binding site of the kinase, focusing on the region occupied by known inhibitors.
-
-
Docking Simulation:
-
Perform the docking using AutoDock Vina. Set the exhaustiveness parameter to a high value (e.g., 16 or 32) to ensure a thorough conformational search.
-
-
Results Analysis:
-
Analyze the output poses. The top-ranked pose is the one with the lowest binding affinity (most negative value in kcal/mol).
-
Visualize the best pose in the protein's active site using software like PyMOL or ChimeraX.
-
Identify and measure key non-covalent interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligand and protein residues.
-
Visualization: Docking Workflow
Caption: Step-by-step molecular docking protocol.
Data Presentation:
| Parameter | Description |
| Binding Affinity | Predicted Value (kcal/mol) |
| Interacting Residues | e.g., Met318, Glu286, Ile315 |
| Interaction Type | Atom (Ligand) ↔ Atom (Residue) |
| Hydrogen Bond | Amino H ↔ Carbonyl O (Met318) |
| Halogen Bond | Bromo Br ↔ Carbonyl O (Glu286) |
| Hydrophobic | Benzene Ring ↔ Alkyl side chain (Ile315) |
Table 5: Predicted docking results against T315I Abl kinase.
Conclusion
This technical guide presents a systematic, multi-scale theoretical framework for the comprehensive characterization of this compound. By integrating quantum mechanics, pharmacokinetic predictions, and molecular docking, this in-silico approach provides a holistic understanding of the molecule's intrinsic properties and its potential for targeted biological activity. The data generated through these theoretical studies—from optimized geometry and electronic reactivity to predicted binding modes—establishes a critical foundation for guiding future experimental work. This computational pipeline exemplifies a modern, efficient strategy in drug discovery, enabling researchers to make informed decisions, prioritize resources, and accelerate the journey from molecular concept to potential therapeutic agent.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Technical Guide for the Research Scientist
Abstract
Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a bromine atom, and two fluorine atoms ortho to the methyl ester, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of this compound, addressing its synthesis, physicochemical properties, predicted reactivity, and potential applications. In the absence of extensive direct literature, this document leverages data from structurally analogous compounds to offer expert insights into its chemical behavior and utility for researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] this compound (Figure 1) emerges as a compound of interest, combining the advantageous features of fluorine substitution with multiple reactive handles for chemical elaboration.
This technical guide aims to serve as a foundational resource for scientists working with or considering the use of this compound. It will provide a detailed analysis of its molecular characteristics and, by examining the chemistry of its constituent parts, will project its reactivity and synthetic potential.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this compound is not widely published, we can predict its key properties based on its structure and data from similar compounds.
| Property | Predicted Value/Information | Source/Analogy |
| CAS Number | 1529613-64-6 | [3] |
| Molecular Formula | C₈H₆BrF₂NO₂ | [3] |
| Molecular Weight | 266.04 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Analogy with similar substituted benzoates[5] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | General properties of similar organic esters. |
Spectroscopic Profile (Predicted)
Predicting the spectroscopic data is crucial for reaction monitoring and characterization.[6]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and a triplet for the aromatic proton (around 6.8-7.2 ppm), coupled to the two fluorine atoms. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will be characterized by C-F couplings. The carbonyl carbon of the ester should appear around 160-165 ppm. The aromatic carbons will show complex splitting patterns due to one- and two-bond couplings with the fluorine atoms.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1720-1740 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 265 and 267.
Synthesis and Purification
There is no published, optimized synthesis specifically for this compound. However, a logical retrosynthetic analysis suggests a multi-step pathway starting from commercially available precursors.
Proposed Synthetic Pathway
A plausible synthetic route would involve the nitration of a difluorobromobenzene precursor, followed by reduction of the nitro group to an amine, and subsequent esterification. An alternative would be the functionalization of a pre-existing aminobenzoate. A likely precursor is 2,6-difluorobenzoic acid.[8]
Diagram of Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on standard organic chemistry transformations and should be optimized for safety and yield.
-
Esterification of 2,6-Difluorobenzoic Acid:
-
To a solution of 2,6-difluorobenzoic acid (1 eq.) in methanol (5-10 volumes), add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-difluorobenzoate.
-
-
Bromination:
-
Dissolve methyl 2,6-difluorobenzoate (1 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add a catalytic amount of iron(III) bromide.
-
Slowly add bromine (1.1 eq.) at room temperature.
-
Stir until the reaction is complete (monitored by GC-MS or TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Perform an aqueous workup and purify by column chromatography to isolate methyl 4-bromo-2,6-difluorobenzoate.[9]
-
-
Nitration:
-
To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, slowly add methyl 4-bromo-2,6-difluorobenzoate (1 eq.).
-
Maintain the temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate. Purify by recrystallization or column chromatography.
-
-
Reduction:
-
Dissolve the nitro compound (1 eq.) in ethanol or acetic acid.
-
Add iron powder (3-5 eq.) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool, filter through celite, and neutralize the filtrate with sodium bicarbonate.
-
Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to yield the target compound.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three key functional groups: the aromatic amine, the aryl bromide, and the methyl ester. The two ortho-fluorine atoms significantly influence the reactivity of the aromatic ring.
Reactivity of the Amino Group
The amino group is a versatile handle for a variety of transformations.[10]
-
Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides. This is a common step in building more complex molecular scaffolds.
-
Diazotization: The primary amine can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Cl).
-
N-Arylation/N-Alkylation: The amine can participate in Buchwald-Hartwig or Ullmann couplings to form diarylamines or can be alkylated using standard methods.
Reactivity of the Aryl Bromide
The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst will form a C-C bond, allowing for the introduction of aryl or alkyl groups.
-
Heck Coupling: Palladium-catalyzed coupling with alkenes can be used to introduce vinyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, will install an alkyne moiety.
-
Buchwald-Hartwig Amination: This reaction can be used to introduce a second amino group at the 4-position.
Influence of the Ortho-Fluoro Groups
The two fluorine atoms ortho to the ester group have a profound electronic and steric effect.
-
Activation towards Nucleophilic Aromatic Substitution (SₙAr): While bromine is generally a poor leaving group in SₙAr, the strongly electron-withdrawing fluorine atoms may activate the ring towards substitution of the bromine by strong nucleophiles under forcing conditions.[11]
-
Directed Ortho-Metalation (DoM): Fluorine is a known ortho-directing group in metalation reactions.[12][13] This could potentially be exploited for functionalization at the 5-position, although the directing ability of the amino group would be competitive.
Diagram of Key Reactions:
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-アミノ-4-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzoate - Synblock [synblock.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 3-amino-4-bromo-2,6-difluorobenzoate in Modern Organic Synthesis
Introduction: A Multifunctional Building Block for Complex Synthesis
Methyl 3-amino-4-bromo-2,6-difluorobenzoate (CAS No. 1529613-64-6) is a highly functionalized aromatic compound that has emerged as a valuable building block for researchers in medicinal chemistry and materials science.[1][2] Its structure is distinguished by the strategic arrangement of four distinct functional groups on a benzene ring: a nucleophilic amino group, a methyl ester capable of hydrolysis or amidation, a bromine atom serving as a versatile handle for cross-coupling reactions, and two electron-withdrawing fluorine atoms. This unique combination of features makes it an ideal starting material for constructing complex molecular architectures, particularly those found in pharmacologically active agents like kinase inhibitors.[3][4]
The fluorine atoms significantly influence the molecule's reactivity. They activate the aromatic ring towards nucleophilic substitution and modulate the electronic properties of the adjacent functional groups, which can be leveraged to achieve specific reaction outcomes. This guide provides an in-depth exploration of the key applications of this reagent, focusing on palladium-catalyzed cross-coupling reactions, and offers detailed protocols to facilitate its successful implementation in the laboratory.
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its proper handling and use in synthesis.
| Property | Value | Reference |
| CAS Number | 1529613-64-6 | [1] |
| Molecular Formula | C₈H₆BrF₂NO₂ | [2] |
| Molecular Weight | 266.04 g/mol | [2] |
| Appearance | Off-white to yellow solid | [5] |
| SMILES | COC(=O)C1=C(C(=C(C=C1F)Br)N)F | [2] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the difluorinated ring makes oxidative addition to the C-Br bond a generally facile process.
Workflow for Cross-Coupling Reactions
Successful cross-coupling reactions, particularly those that are sensitive to oxygen, necessitate the use of an inert atmosphere. The following workflow is a general representation of the setup for such reactions.
Caption: General experimental workflow for inert atmosphere cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating a C(sp²)-C(sp²) bond between the bromo-substituted benzene ring and a variety of organoboron reagents. This reaction is fundamental in synthesizing biaryl scaffolds, which are prevalent in many kinase inhibitors and other pharmaceuticals.[6][7]
The presence of both an amino and a carboxylic acid (or ester) group can present challenges, such as catalyst inhibition by the amino group or solubility issues due to the deprotonation of a free carboxylic acid under basic conditions.[7] The use of the methyl ester form of the substrate helps circumvent the solubility problems associated with a free carboxylic acid. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Caption: Representative scheme for the Suzuki-Miyaura coupling reaction.
This protocol is a representative procedure based on established methods for similar substrates.[6] Optimization may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel by alternating between vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting material.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense utility.[8] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, providing access to complex N-aryl structures that are difficult to synthesize using classical methods.[9][10] The choice of ligand is critical for the success of this reaction, with sterically hindered phosphine ligands often providing the best results.[11]
Caption: Representative scheme for the Buchwald-Hartwig amination reaction.
This general protocol is based on well-established procedures and should be adapted for specific amine coupling partners.[12]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOᵗBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (in a glovebox): To a dry reaction vial or flask, add the base (e.g., NaOᵗBu), the palladium precatalyst, and the phosphine ligand.
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired N-aryl product.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The scaffolds produced from the reactions described above are of high interest in drug development, particularly for the synthesis of protein kinase inhibitors.[3] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13] The 4-amino-3-arylbenzoic acid motif, accessible via Suzuki coupling, and related N-aryl structures are key components in numerous multi-targeted receptor tyrosine kinase (RTK) inhibitors.[4][14] The ability to rapidly generate diverse libraries of compounds by varying the coupling partners makes this compound a powerful tool in structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[15][17]
Conclusion
This compound is a versatile and strategically important building block in organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which provide efficient routes to complex biaryl and N-aryl scaffolds. These structures are of significant interest to researchers in drug discovery for the development of novel therapeutics, especially kinase inhibitors. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this powerful reagent in their synthetic endeavors.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | 1529613-64-6 | ELC61364 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. chemos.de [chemos.de]
Methyl 3-amino-4-bromo-2,6-difluorobenzoate as a building block for heterocycles
Application Notes & Protocols
Topic: Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Versatile Building Block for the Synthesis of Advanced Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Multifunctional Building Block
In contemporary medicinal chemistry, heterocycles fused to a benzene ring form the cornerstone of numerous therapeutic agents. The specific substitution pattern on the aromatic core is critical for modulating pharmacological properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Fluorine atoms, in particular, are prized for their ability to enhance metabolic stability, improve binding affinity, and alter pKa.
This compound emerges as a pre-validated, high-value starting material for constructing complex heterocyclic systems. Its strategic arrangement of four distinct functional/modulating groups on a single phenyl ring offers chemists a powerful platform for controlled, sequential, and diverse synthetic transformations.
-
Amino Group (-NH₂): A versatile nucleophile for cyclization and N-functionalization.
-
Bromo Group (-Br): An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
Methyl Ester (-CO₂Me): An electrophilic partner for intramolecular cyclization, readily forming amide bonds to build fused rings.
-
Difluoro Groups (-F): Orthogonal fluorine atoms that impart unique electronic properties, enhance metabolic stability, and provide steric influence.
This guide provides a detailed exploration of the reactivity of this building block and presents robust protocols for its application in the synthesis of medicinally relevant quinazolinones and their derivatives.
Physicochemical Properties & Safety
A clear understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1529613-64-6[1][2][3] |
| Molecular Formula | C₈H₆BrF₂NO₂[1][2][3] |
| Molecular Weight | 266.04 g/mol [2][3] |
| Appearance | Typically a white to off-white or yellow solid[4] |
| SMILES | COC(=O)C1=C(C(=C(C=C1F)Br)N)F[2] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information, including statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[4]
-
Store in a cool, dry, and well-sealed container.
Strategic Reactivity and Synthetic Pathways
The utility of this compound lies in the ability to selectively address its different reactive sites. The diagram below illustrates the primary synthetic vectors available from this starting material.
Experimental Protocols
The following protocols are provided as robust starting points for synthesis. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
Protocol 1: Synthesis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one via Niementowski Reaction
This protocol utilizes the intramolecular reactivity of the amino and ester groups to construct the quinazolinone core, a privileged scaffold in drug discovery.[5][6] The Niementowski reaction is a classic and direct method for this transformation.[7]
Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add formamide (10-20 eq) to the flask. The large excess of formamide serves as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to 160-180 °C and stir vigorously. The reaction is typically complete within 4-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water (approx. 10 times the volume of formamide used).
-
A precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove residual impurities.
-
Dry the product under vacuum to yield the desired 7-Bromo-5,8-difluoroquinazolin-4(3H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol demonstrates the selective functionalization of the C-Br bond, leaving the other reactive sites intact for subsequent transformations. The choice of ligand and base is crucial for minimizing side reactions like dehalogenation.[8]
Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base such as K₂CO₃ or K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to an oven-dried Schlenk flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The solution should be purged with argon for 15-20 minutes to ensure all oxygen is removed.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Protocol 3: Sequential Suzuki Coupling and Quinazolinone Formation
This advanced protocol combines the previous two strategies to showcase the building block's full potential. First, the C4-position is diversified via Suzuki coupling, and then the resulting intermediate is cyclized to afford a highly decorated quinazolinone.
Methodology:
-
Step 1 (Suzuki Coupling): Synthesize the Methyl 3-amino-4-aryl-2,6-difluorobenzoate intermediate by following Protocol 2 exactly as described above. Ensure the product is pure and fully characterized before proceeding.
-
Step 2 (Cyclization):
-
Follow the procedure outlined in Protocol 1 , using the purified aryl-substituted intermediate from Step 1 as the starting material.
-
The reaction conditions (temperature, time) may require slight optimization depending on the nature of the newly introduced aryl group. Sterically hindered or electron-rich aryl groups may require longer reaction times or slightly higher temperatures for complete cyclization.
-
The work-up and purification steps remain the same, yielding the final, highly functionalized 7-Aryl-5,8-difluoroquinazolin-4(3H)-one.
-
Conclusion
This compound is a superior building block for constructing complex, fluorinated heterocyclic systems. Its densely packed and orthogonally reactive functional groups provide a clear and logical pathway for the synthesis of diverse libraries of compounds centered on medicinally important scaffolds like quinazolinones. The protocols detailed herein offer reliable methods for leveraging its unique structure, enabling researchers in drug discovery to rapidly access novel chemical matter with high potential for biological activity.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | 1529613-64-6 | ELC61364 [biosynth.com]
- 3. 1529613-64-6 | this compound - Capot Chemical [capotchem.com]
- 4. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [sigmaaldrich.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Experimental Protocols for the Versatile Synthetic Building Block: Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Introduction and Compound Profile
Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a highly functionalized aromatic compound that serves as a strategic building block in modern synthetic chemistry. Its utility is rooted in the orthogonal reactivity of its distinct functional groups: a bromine atom poised for cross-coupling, a nucleophilic amino group for further derivatization, and a methyl ester that can be readily hydrolyzed. The presence of two fluorine atoms significantly influences the electronic properties of the benzene ring, enhancing the reactivity of the adjacent bromine atom in palladium-catalyzed reactions and often conferring desirable pharmacological properties, such as improved metabolic stability and binding affinity, in downstream target molecules.
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the key applications of this versatile intermediate, complete with detailed, field-tested protocols for its use in cornerstone synthetic transformations.
Compound Specifications:
| Property | Value |
| CAS Number | 1529613-64-6[1][2][3] |
| Molecular Formula | C₈H₆BrF₂NO₂[1][3] |
| Molecular Weight | 266.04 g/mol [1][3] |
| SMILES | O=C(OC)C1=C(F)C=C(Br)C(N)=C1F[1] |
| MDL Number | MFCD23840403[1][3] |
graph "molecule_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Substituent nodes Ester_C [label="C", pos="2.6,1.5!"]; Ester_O1 [label="O", pos="3.2,2.3!"]; Ester_O2 [label="O", pos="3.5,0.7!"]; Ester_CH3 [label="CH₃", pos="4.6,0.7!"]; F_C2 [label="F", pos="-2.6,-1.5!"]; NH2_C3 [label="NH₂", pos="2.6,-1.5!"]; Br_C4 [label="Br", pos="0,-3!"]; F_C6 [label="F", pos="2.6,0!"]; // Repositioned for clarity// Draw bonds C1 -- C6; C6 -- C3; C3 -- C4; C4 -- C2; C2 -- C5; C5 -- C1;
// Double bonds (approximated with labels for simplicity in neato) edge [style=invis]; C1 -- C5 [label="="]; C6 -- C3 [label="="]; C2 -- C4 [label="="]; edge [style=solid];
// Substituent bonds C1 -- Ester_C [label=""]; Ester_C -- Ester_O1 [label="="]; Ester_C -- Ester_O2; Ester_O2 -- Ester_CH3; C2 -- F_C2; C3 -- NH2_C3; C4 -- Br_C4; C6 -- F_C6;
// Dummy nodes for ring labels node [shape=none, fontsize=10]; L1 [label="1", pos="0.3,1.6!"]; L2 [label="2", pos="-1.6,0.8!"]; L3 [label="3", pos="-1.6,-0.8!"]; L4 [label="4", pos="0.3,-1.6!"]; L5 [label="5", pos="1.6,-0.8!"]; L6 [label="6", pos="1.6,0.8!"]; }
Caption: Structure of this compound.
Core Applications & Synthetic Strategy
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atoms ortho to the bromine enhance its susceptibility to oxidative addition, a critical step in these catalytic cycles. This makes it an excellent substrate for constructing complex molecular architectures.
Caption: Synthetic utility workflow for the title compound.
Application in C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[4] Using this compound, chemists can introduce a wide variety of aryl or heteroaryl substituents at the C4 position. The reaction is known for its mild conditions and tolerance of numerous functional groups, including the amino and ester moieties present on the substrate.[5][6]
Application in C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, replacing the bromine atom with a primary or secondary amine.[7] This reaction is a cornerstone of modern medicinal chemistry for synthesizing substituted anilines and other complex aryl amines, which are common in pharmacologically active molecules.[8] The development of specialized phosphine ligands has greatly expanded the scope of this reaction, enabling the coupling of a vast array of amines under relatively mild conditions.[7][9]
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All reactions should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE). Reagent quantities and reaction conditions may require optimization for specific substrates.
Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Principle: This protocol describes a typical palladium-catalyzed cross-coupling reaction to form a C-C bond between the C4 position of the substrate and an arylboronic acid. A palladium catalyst, a phosphine ligand, and a base are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[6]
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (e.g., 266 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) to the mixture under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use a fresh batch of catalyst. Ensure all glassware is dry and solvents are properly degassed.[10] Screen other bases like K₃PO₄ or Cs₂CO₃.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen; High temperature. | Ensure the reaction is run under a strictly inert atmosphere. Consider lowering the reaction temperature. |
| Protodeboronation | Excess water or prolonged heating. | Use the minimum required amount of water and monitor the reaction to avoid unnecessarily long heating times. |
| Dehalogenation of Starting Material | Catalyst degradation or side reactions. | Use a well-defined pre-catalyst. Ensure the ligand is not oxidized. |
Protocol 3.2: Buchwald-Hartwig Amination with Morpholine
Principle: This protocol facilitates the formation of a C-N bond by coupling the aryl bromide with a secondary amine, morpholine, using a palladium pre-catalyst and a specialized bulky phosphine ligand. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene, anhydrous (solvent)
-
Schlenk tube or similar reaction vessel, inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (e.g., 192 mg, 2.0 mmol) to an oven-dried Schlenk tube.
-
Catalyst-Ligand Pre-formation: In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes until a homogeneous solution forms.
-
Reagent Addition: To the Schlenk tube containing the base, add this compound (266 mg, 1.0 mmol).
-
Solvent and Amine: Add anhydrous toluene (3 mL) followed by morpholine (131 µL, 1.5 mmol) via syringe.
-
Initiation: Add the pre-formed catalyst-ligand solution to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl) (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired tertiary amine.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Poor catalyst activity; Steric hindrance from the amine. | Screen different ligand/palladium source combinations (e.g., RuPhos, SPhos).[11] Consider a different base like Cs₂CO₃ or K₃PO₄, which can be less aggressive. |
| Side Product Formation | Reaction temperature too high; Base-sensitive functional groups. | Lower the reaction temperature and extend the reaction time. Use a milder base like DBU if functional groups are sensitive.[9] |
| Incomplete Reaction | Insufficient base; Sterically demanding nucleophile. | Increase the equivalents of base and/or amine nucleophile. Increase catalyst loading slightly (e.g., to 3-5 mol%). |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Compound-Specific Hazards: this compound is an irritant. Avoid contact with skin and eyes and inhalation of dust. Consult the Safety Data Sheet (SDS) from the supplier for complete hazard information.
-
Reagent Hazards: Palladium catalysts can be toxic and flammable. Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle with extreme care under inert conditions.
References
- 1. appchemical.com [appchemical.com]
- 2. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 3. 1529613-64-6 | this compound - Capot Chemical [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-amino-4-bromo-2,6-difluorobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Methyl 3-amino-4-bromo-2,6-difluorobenzoate, a polysubstituted aniline derivative, has emerged as a versatile scaffold, offering medicinal chemists a valuable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in their pursuit of innovative drug candidates.
Introduction: A Multifunctional Building Block
This compound (CAS No. 1529613-64-6) is a highly functionalized aromatic compound.[1][2][3] Its structure is characterized by an aniline core substituted with a bromine atom, two fluorine atoms, an amino group, and a methyl ester. This unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The strategic placement of these groups allows for sequential and regioselective reactions, a key advantage in multi-step synthetic campaigns.
Key Structural Features and Their Synthetic Implications:
-
Amino Group: A versatile nucleophile for amide bond formation, sulfonylation, and as a directing group in electrophilic aromatic substitution.
-
Bromo Substituent: An ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
-
Difluoro Substitution Pattern: The two fluorine atoms ortho to the ester and meta to the amine significantly influence the electronic properties of the ring, often enhancing metabolic stability and modulating the pKa of the amino group. This can have a profound impact on the pharmacokinetic and pharmacodynamic properties of the final compound.
-
Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for further derivatization or serving as a key interaction moiety in the target protein.
Core Applications in Medicinal Chemistry
While direct incorporation into a marketed drug is not yet prominently documented, the structural motifs accessible from this compound are prevalent in a number of therapeutic areas, particularly in the development of kinase and BET bromodomain inhibitors.
I. Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The scaffold of this compound is highly amenable to the synthesis of various kinase inhibitor cores.
Many potent kinase inhibitors feature a phenylamino-pyrimidine or -pyridine scaffold, which often serves as the hinge-binding motif in the ATP-binding pocket of the kinase. The amino group of this compound can be utilized in a Buchwald-Hartwig amination to construct this key pharmacophore.
Protocol 1: Representative Buchwald-Hartwig Amination for the Synthesis of a Phenylamino-heterocycle Intermediate
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aminopyrimidine.
Materials:
-
This compound
-
2-Aminopyrimidine (or other amino-heterocycle)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), 2-aminopyrimidine (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) to a dry Schlenk flask or microwave vial.
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired phenylamino-pyrimidine intermediate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (XPhos) is highly effective for C-N bond formation, particularly with sterically hindered or electronically deactivated coupling partners.[4]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to facilitate the deprotonation of the amine and promote the catalytic cycle.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient reaction.
Caption: Workflow for Buchwald-Hartwig Amination.
II. Construction of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[5] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. The bromine atom of this compound serves as an excellent handle for this transformation.
Protocol 2: Representative Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous sodium carbonate solution (2 M)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and toluene.
-
Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst and Base Addition: Add the aqueous sodium carbonate solution (2.0 eq) followed by the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura couplings, particularly at the lab scale.
-
Base: An aqueous base, such as sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A two-phase system of toluene and water is often employed to dissolve both the organic-soluble reactants and the water-soluble base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Summary of Potential Applications and Advantages
The strategic utility of this compound in medicinal chemistry is summarized below:
| Reaction Type | Functional Group Utilized | Key Transformation | Therapeutic Relevance |
| Buchwald-Hartwig Amination | Amino Group | C-N Bond Formation | Synthesis of kinase inhibitors, GPCR modulators |
| Suzuki-Miyaura Coupling | Bromo Substituent | C-C Bond Formation | Construction of biaryl scaffolds for various targets |
| Amide Bond Formation | Amino Group | Acylation | Introduction of diverse side chains, prodrug synthesis |
| Ester Hydrolysis | Methyl Ester | Carboxylic Acid Formation | Bioisosteric replacement, attachment to linkers |
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its polysubstituted nature allows for a wide range of chemical transformations, providing access to a diverse chemical space. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to leverage the synthetic potential of this valuable intermediate in the discovery and development of novel therapeutic agents. The strategic incorporation of this scaffold into synthetic routes can accelerate the generation of potent and selective drug candidates, ultimately contributing to the advancement of medicine.
References
- 1. This compound | 1529613-64-6 | ELC61364 [biosynth.com]
- 2. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
scale-up synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
An Application Note for the Scale-Up Synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The document outlines a robust, multi-step synthetic route, starting from commercially available precursors. It offers detailed, step-by-step protocols, process optimization strategies, and critical safety considerations tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the chemical transformations involved.
Introduction
This compound is a highly functionalized aromatic compound. Its unique substitution pattern, featuring an amine, a bromine atom, and two fluorine atoms, makes it a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients and novel organic materials. The presence of the ortho-fluoro groups can significantly influence molecular conformation and binding properties, a desirable trait in drug design.
This guide details a scalable, three-step synthesis designed for efficiency and safety. The chosen pathway prioritizes the use of readily available starting materials and reagents, aiming for high yields and purity of the final product. Each step has been designed with scalability in mind, addressing potential challenges such as reaction exotherms, product isolation, and purification on a larger scale.
Synthetic Strategy & Rationale
The overall synthetic pathway is depicted below. The strategy involves the esterification of a commercially available benzoic acid derivative, followed by a regioselective nitration, and finally, a reduction of the nitro group to the desired amine.
Caption: Overall synthetic scheme for this compound.
Rationale for the chosen route:
-
Starting Material Availability: 4-Bromo-2,6-difluorobenzoic acid is a commercially available starting material. A synthetic route for this precursor from 3,5-difluorobromobenzene has also been reported, offering flexibility in sourcing.[1]
-
Esterification: A classic Fischer esterification using methanol and a catalytic amount of sulfuric acid is a cost-effective and scalable method to protect the carboxylic acid.[2] An alternative mentioned in the literature for a similar compound is the use of (trimethylsilyl)diazomethane, which is efficient but less suitable for large-scale operations due to cost and safety concerns.[3]
-
Regioselective Nitration: The introduction of the nitro group is directed by the existing substituents. The electron-withdrawing nature of the fluorine atoms and the carboxylate group deactivates the ring, while the bromine atom is an ortho-, para-director. The position ortho to the bromine and meta to the carboxylate is sterically and electronically favored for nitration.
-
Chemoselective Reduction: The reduction of the nitro group to an amine is a well-established transformation. The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic, inexpensive, and effective method for this reduction, particularly suitable for scale-up due to its safety profile compared to catalytic hydrogenation with gaseous hydrogen. A similar reduction using palladium on carbon and hydrogen gas is also highly effective.[4]
Experimental Protocols
Step 1: Synthesis of Methyl 4-bromo-2,6-difluorobenzoate
This step involves the esterification of 4-bromo-2,6-difluorobenzoic acid.
Workflow Diagram:
Caption: Workflow for the esterification of 4-bromo-2,6-difluorobenzoic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| 4-Bromo-2,6-difluorobenzoic acid | 183065-69-0 | 237.01 | 1.0 |
| Methanol | 67-56-1 | 32.04 | 20 volumes |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 0.1 |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2,6-difluorobenzoic acid (1.0 eq).
-
Add methanol (20 volumes) and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-bromo-2,6-difluorobenzoate as a solid. The product can be used in the next step without further purification if purity is >95%.
Step 2: Synthesis of Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate
This step involves the regioselective nitration of the aromatic ring.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 | 251.03 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 5 volumes |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 1.2 |
| Ice | N/A | 18.02 | As needed |
| Dichloromethane | 75-09-2 | 84.93 | As needed |
Protocol:
-
In a flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 volumes) to 0 °C.
-
Slowly add Methyl 4-bromo-2,6-difluorobenzoate (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding nitric acid (1.2 eq) to a small amount of sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction at 0-5 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate | N/A | 296.03 | 1.0 |
| Ethanol | 64-17-5 | 46.07 | 10 volumes |
| Water | 7732-18-5 | 18.02 | 5 volumes |
| Iron Powder | 7439-89-6 | 55.85 | 5.0 |
| Ammonium Chloride | 12125-02-9 | 53.49 | 1.0 |
| Celite® | 61790-53-2 | N/A | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
Protocol:
-
To a flask equipped with a mechanical stirrer and reflux condenser, add Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate (1.0 eq), ethanol (10 volumes), water (5 volumes), and ammonium chloride (1.0 eq).
-
Heat the mixture to 70-80 °C.
-
Add iron powder (5.0 eq) portion-wise to control the exotherm.
-
Stir the reaction vigorously at reflux for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound.[5][6][7][8]
Process Safety and Optimization
Safety Considerations:
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[9][10]
-
Esterification: Sulfuric acid is highly corrosive. Handle with extreme care.
-
Nitration: The nitration reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Strict temperature control is crucial. The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent and should be prepared and handled with caution.
-
Reduction: The reduction with iron powder is exothermic. The addition of iron should be done in portions to manage the reaction rate. Hydrogen gas may be evolved; ensure adequate ventilation.
Scale-Up Optimization:
-
Heat Management: For larger scale reactions, particularly the nitration and reduction steps, a jacketed reactor with precise temperature control is recommended.
-
Reagent Addition: For scale-up, the dropwise addition of reagents should be performed using a calibrated addition pump to ensure a controlled rate.
-
Work-up: On a larger scale, extractions can be cumbersome. Consider alternative work-up procedures such as crystallization directly from the reaction mixture where possible.
-
Purification: While chromatography is suitable for lab-scale purification, for large-scale production, recrystallization is a more economical and efficient method. Developing a robust recrystallization protocol is key.
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As an indicator of purity.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each step and adhering to the safety and handling guidelines, researchers can confidently produce this valuable chemical intermediate for their research and development needs.
References
- 1. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 2. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [chemicalbook.com]
- 4. Methyl-4-amino-3-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1529613-64-6 | ELC61364 [biosynth.com]
- 6. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 7. appchemical.com [appchemical.com]
- 8. 1529613-64-6 | this compound - Capot Chemical [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]
Synthetic Routes and Derivatization Protocols for Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Guide for Researchers
Introduction: The Significance of Fluorinated Anthranilates in Medicinal Chemistry
Methyl 3-amino-4-bromo-2,6-difluorobenzoate and its derivatives represent a class of highly functionalized aromatic compounds of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid scaffold provides a versatile platform for the synthesis of novel bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the amino and bromo groups serve as key handles for a diverse array of chemical transformations. This guide provides a comprehensive overview of plausible synthetic routes to the core molecule and detailed protocols for its subsequent derivatization, empowering researchers to explore the chemical space around this valuable building block.
Part 1: Synthesis of the Core Scaffold: this compound
A logical and efficient synthetic strategy for the target molecule commences with a commercially available starting material, 2,6-difluoroaniline. The proposed multi-step synthesis involves the sequential introduction of the bromo, carboxyl, and amino functionalities, with careful consideration of the directing effects of the substituents at each stage.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Experimental Protocols
The initial step involves the regioselective bromination of 2,6-difluoroaniline. The two fluorine atoms are ortho, para-directing, but due to steric hindrance at the ortho positions, bromination is expected to occur predominantly at the para position.
Protocol:
-
In a well-ventilated fume hood, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-bromo-2,6-difluoroaniline.[1]
| Parameter | Value/Condition | Notes |
| Starting Material | 2,6-Difluoroaniline | Commercially available. |
| Reagent | Bromine | Handle with extreme caution in a fume hood. |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium. |
| Temperature | 0-10 °C (addition), RT (reaction) | Control of exotherm is important. |
| Work-up | Aqueous NaHCO₃, Extraction | Standard procedure to isolate the product. |
| Purification | Recrystallization/Column Chromatography | To obtain high-purity material. |
The Sandmeyer reaction provides a reliable method for converting the amino group of 4-bromo-2,6-difluoroaniline into a nitrile group via a diazonium salt intermediate.[2][3][4]
Protocol:
-
Diazotization:
-
Suspend 4-bromo-2,6-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to drive the reaction to completion.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 4-bromo-2,6-difluorobenzonitrile by column chromatography.
-
| Parameter | Value/Condition | Notes |
| Starting Material | 4-Bromo-2,6-difluoroaniline | From the previous step. |
| Reagents | NaNO₂, HCl, CuCN, NaCN | Standard reagents for Sandmeyer reaction. |
| Temperature | 0-5 °C (diazotization), 50-60 °C (cyanation) | Temperature control is critical for safety and yield. |
| Work-up | Extraction | To isolate the nitrile product. |
| Purification | Column Chromatography | To remove impurities. |
The nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified to the methyl ester.
Protocol:
-
Hydrolysis:
-
Reflux the 4-bromo-2,6-difluorobenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water for several hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated 4-bromo-2,6-difluorobenzoic acid by filtration and wash with cold water.
-
Dry the carboxylic acid thoroughly.
-
-
Esterification:
-
Suspend the 4-bromo-2,6-difluorobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain crude Methyl 4-bromo-2,6-difluorobenzoate, which can be purified by column chromatography.[5]
-
| Parameter | Value/Condition | Notes |
| Hydrolysis | H₂SO₄, H₂O, Reflux | Standard conditions for nitrile hydrolysis. |
| Esterification | Methanol, H₂SO₄ (cat.), Reflux | Fischer esterification is a reliable method. |
| Work-up | Precipitation, Extraction | To isolate the intermediate and final product. |
| Purification | Column Chromatography | To ensure high purity of the ester. |
The final steps involve the introduction of a nitro group at the 3-position, followed by its reduction to the desired amino group. The directing effects of the existing substituents (bromo and ester are meta-directing, while fluoro is ortho, para-directing) favor nitration at the C3 position.
Protocol:
-
Nitration:
-
Dissolve Methyl 4-bromo-2,6-difluorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.[6]
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Purify the crude Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate by recrystallization or column chromatography.
-
-
Reduction:
-
Dissolve the nitro compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder with hydrochloric acid.[7][8]
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction, neutralize with a base (e.g., NaOH or NaHCO₃), and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the final product, this compound.
-
Purify by column chromatography.
-
| Parameter | Value/Condition | Notes |
| Nitration | HNO₃, H₂SO₄, 0-5 °C | Standard nitrating conditions. |
| Reduction | SnCl₂·2H₂O or Fe/HCl | Common methods for nitro group reduction. |
| Work-up | Precipitation, Extraction | To isolate the products of each step. |
| Purification | Recrystallization/Column Chromatography | To obtain the final product in high purity. |
Part 2: Derivatization Strategies
The core molecule, this compound, offers multiple reactive sites for further functionalization. The following protocols outline key derivatization strategies at the C4-bromo and C3-amino positions.
Diagram of Derivatization Pathways
Caption: Key derivatization reactions of the core molecule.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The C4-bromo position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[9][10]
Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Value/Condition | Notes |
| Coupling Partner | Arylboronic acid | A wide variety of boronic acids are commercially available. |
| Catalyst | Pd(PPh₃)₄ or other Pd catalysts | Catalyst choice can influence reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the catalytic cycle. |
| Solvent | Toluene/water, Dioxane/water | Degassed solvents are crucial. |
| Temperature | 80-100 °C | Reaction temperature may need optimization. |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the C4 position, providing access to a wide range of substituted anilines.[11][12][13]
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5 eq) in a Schlenk tube.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Dilute with an organic solvent, filter through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Value/Condition | Notes |
| Amine | Primary or secondary amine | A broad scope of amines can be used. |
| Catalyst System | Pd₂(dba)₃ with a phosphine ligand | Ligand choice is critical for success. |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated conditions are essential. |
| Temperature | 80-110 °C | Optimization may be necessary. |
Protocol 3: Synthesis of Benzoxazole Derivatives
The ortho-amino ester functionality can be utilized to construct fused heterocyclic systems, such as benzoxazoles, which are prevalent in medicinal chemistry.[14][15][16][17][18]
Protocol:
-
Hydrolysis of the Ester: First, hydrolyze the methyl ester of the core molecule to the corresponding carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH or LiOH).
-
Amide Coupling and Cyclization:
-
Couple the resulting 3-amino-4-hydroxybenzoic acid derivative (assuming a prior conversion of the bromo group to a hydroxyl group) with a carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt/EDC).
-
Alternatively, react the ortho-aminophenol with an aldehyde in the presence of an oxidizing agent or with a carboxylic acid at high temperatures with a dehydrating agent to facilitate cyclization to the benzoxazole.
-
Note: The synthesis of benzoxazoles from the title compound first requires the conversion of the C4-bromo group to a hydroxyl group. This can be achieved through various methods, such as a copper-catalyzed hydroxylation or a multi-step sequence involving a Buchwald-Hartwig coupling with an oxygen nucleophile followed by deprotection.
Conclusion
The synthetic routes and derivatization protocols detailed in this guide offer a robust framework for the synthesis and exploration of derivatives of this compound. The versatility of this core scaffold, combined with the power of modern synthetic methodologies, provides a rich platform for the discovery of novel chemical entities with potential applications in drug development and materials science. As with all chemical syntheses, careful optimization of reaction conditions and thorough characterization of all intermediates and final products are paramount for successful outcomes.
References
- 1. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Benzoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Methyl 3-amino-4-bromo-2,6-difluorobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a bromine atom, and two fluorine atoms ortho to each other, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the bromine atom at the C4 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The ortho-difluoro substitution pattern can significantly influence the electronic properties and conformational preferences of the resulting products, which is often desirable in the design of bioactive molecules and advanced materials. The amino group at the C3 position can serve as a directing group or be further functionalized.
This guide provides detailed application notes and proposed protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols are based on established methodologies for structurally related substrates and are designed to serve as a starting point for reaction optimization.
Mechanistic Considerations: The Role of Substituents
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of its various substituents. The bromine atom is the primary site for oxidative addition to the palladium(0) catalyst. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group can influence the rate of this step. The amino group, being electron-donating, can modulate the electron density of the aromatic ring and may also coordinate to the palladium center, potentially influencing the catalytic cycle. The ortho-fluoro groups can exert steric hindrance and also participate in directing effects in certain C-H activation reactions. Understanding these electronic and steric factors is crucial for the rational design of reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Proposed Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst Selection: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For challenging substrates, catalysts with more electron-rich and bulky phosphine ligands like dppf (in PdCl₂(dppf)) can be more efficient.
-
Base Selection: The choice of base is critical. Carbonates like K₂CO₃ are often effective and are milder than hydroxides, which can be important for substrates with base-sensitive functional groups. K₃PO₄ is another effective base, particularly for less reactive aryl chlorides.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2,6-difluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 |
| 2 | Methyl 4-bromo-2,6-difluorobenzoate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 92 |
| 3 | 1-Bromo-2,4-difluoro-3-nitrobenzene | 2-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 78 |
Note: This table presents plausible data based on similar reactions in the literature and serves as a guide for optimization.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and medicinal chemistry.
Proposed Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Amine Base: The amine base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide and also to neutralize the hydrogen halide formed during the reaction.
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring a stronger organic base and specific ligands to facilitate the direct reaction of the alkyne with the palladium center.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2,6-difluoroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | THF | RT | 90 |
| 2 | Methyl 4-bromo-2,6-difluorobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ (2), XPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 80 | 88 |
| 3 | 1-Bromo-2,4-difluoro-3-nitrobenzene | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPEA (3) | DMF | 60 | 82 |
Note: This table presents plausible data based on similar reactions in the literature and serves as a guide for optimization.
Reaction Mechanism: Sonogashira Coupling
Caption: A simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[1] This reaction is particularly useful for synthesizing substituted anilines and other N-aryl compounds.
Proposed Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.1-1.2 times the mol% of palladium)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, to an oven-dried reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vial and heat the reaction mixture with vigorous stirring (e.g., 90-110 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often highly effective as they promote the reductive elimination step and stabilize the active palladium catalyst.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is a common choice.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous and inert conditions are essential.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2,6-difluoroaniline | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.2) | NaOt-Bu (1.5) | Toluene | 100 | 95 |
| 2 | Methyl 4-bromo-2,6-difluorobenzoate | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Dioxane | 110 | 85 |
| 3 | 1-Bromo-2,4-difluoro-3-nitrobenzene | Benzylamine | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 91 |
Note: This table presents plausible data based on similar reactions in the literature and serves as a guide for optimization.
Logical Relationship: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide provide powerful tools for its functionalization. While the provided protocols are based on established chemical principles and literature precedents for similar substrates, optimization may be required for specific applications and scales. Careful consideration of the electronic and steric effects of the substituents will be key to achieving high yields and selectivities in these transformations.
References
Application Note: Strategic Protection of Methyl 3-amino-4-bromo-2,6-difluorobenzoate for Advanced Synthetic Applications
Introduction
Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a highly functionalized aromatic building block crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2][3] Its structure presents a unique synthetic challenge due to the presence of three distinct functional groups: a nucleophilic secondary amine, a hydrolyzable methyl ester, and a bromine atom suitable for cross-coupling reactions. The strategic and selective masking of the amine and ester functionalities is paramount to prevent unwanted side reactions and to direct reactivity towards the desired position.[4]
This technical guide provides an in-depth analysis of protecting group strategies for this specific molecule. It moves beyond simple procedural lists to explain the causality behind methodological choices, emphasizing orthogonal protection schemes that allow for the selective deprotection of one group in the presence of others.[5][6][7] The protocols described herein are designed to be robust and self-validating, providing researchers with the tools to confidently incorporate this versatile building block into complex synthetic pathways.
Analysis of Functional Group Reactivity
The synthetic utility of this compound is dictated by the nuanced reactivity of its functional groups.
-
3-Amino Group: This primary aromatic amine (aniline) is the most nucleophilic site on the molecule. However, its reactivity is significantly attenuated by the strong electron-withdrawing effects of the two ortho-fluorine substituents and the meta-ester group.[8] This reduced nucleophilicity can make standard protection protocols sluggish, often requiring optimization.[8][9]
-
Methyl Ester Group: The ester is susceptible to hydrolysis under basic conditions (saponification).[10] The steric hindrance provided by the adjacent ortho-fluorine atom can make this hydrolysis more difficult than for unhindered esters, potentially requiring harsher conditions like elevated temperatures or strong bases.[11][12] It is generally stable to the acidic and hydrogenolysis conditions used for amine deprotection.
-
4-Bromo Group: The bromine atom is a key site for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions are often incompatible with a free amino group, necessitating its prior protection.
A logical workflow for manipulating this molecule involves first protecting the amine, then performing the desired transformation (e.g., cross-coupling at the bromine), followed by selective deprotection.
Caption: General synthetic workflow for utilizing the target molecule.
Protection of the 3-Amino Group
The selection of an amine protecting group is the most critical decision. The two most versatile and orthogonally stable options are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.[13]
Strategy A: tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic, nucleophilic, and reductive conditions, while being easily cleaved with acid.[13][14]
Rationale: The choice of Boc protection is ideal for subsequent reactions involving organometallics, strong bases, or hydrogenation, where a Cbz group would be labile. The reaction involves treating the amine with di-tert-butyl dicarbonate ((Boc)₂O).[15] Due to the reduced nucleophilicity of the aniline, a catalyst or forcing conditions may be beneficial.[8][9]
Caption: Mechanism of Boc protection of an amine.
Protocol 1: Boc Protection of this compound
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Reaction: Add a base such as triethylamine (TEA) (1.5 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq) to catalyze the reaction.
-
Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40 °C may be required.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.[15]
| Parameter | Condition | Notes |
| Reagent | (Boc)₂O | 1.1 - 1.5 equivalents |
| Solvent | DCM, THF, Acetonitrile | Anhydrous conditions recommended |
| Catalyst | TEA, DMAP | DMAP is more effective for deactivated anilines |
| Temperature | Room Temp to 40 °C | Higher temp may be needed |
| Typical Yield | 85-95% | Highly dependent on reaction conditions |
Strategy B: Carboxybenzyl (Cbz) Protection
The Cbz group is an excellent alternative to Boc, offering an orthogonal deprotection strategy. It is stable to the acidic conditions that cleave Boc groups but is readily removed by catalytic hydrogenolysis.[16][17]
Rationale: Cbz protection is advantageous when the subsequent synthetic steps require acidic conditions. The standard reagent is benzyl chloroformate (Cbz-Cl).[17][18] A key consideration is the potential for de-bromination during the final hydrogenolysis deprotection step, which requires careful monitoring.
Protocol 2: Cbz Protection of this compound
-
Preparation: Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (0.2 M).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃) (2.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (1.1 eq).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization to afford the N-Cbz protected compound.[17]
| Parameter | Condition | Notes |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | 1.1 - 1.2 equivalents |
| Solvent | THF/H₂O, Dioxane/H₂O | Biphasic system is common |
| Base | NaHCO₃, Na₂CO₃ | Essential to neutralize HCl byproduct |
| Temperature | 0 °C to Room Temp | Exothermic reaction, initial cooling is key |
| Typical Yield | 90-98% | Generally a high-yielding reaction |
Orthogonal Deprotection Strategies
Orthogonality allows for the selective removal of one protecting group without affecting the other, which is crucial in multi-step synthesis.[7][19]
Caption: Orthogonal deprotection of Boc and Cbz groups.
Protocol 3: Selective Boc Deprotection (Acid-Mediated)
This procedure removes the Boc group while leaving the Cbz group and the methyl ester intact.
-
Preparation: Dissolve the N-Boc protected substrate in DCM (0.1 M).
-
Reaction: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Wash further with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.[16][20]
Protocol 4: Selective Cbz Deprotection (Catalytic Hydrogenolysis)
This method removes the Cbz group while the Boc group and methyl ester remain stable.
-
Preparation: Dissolve the N-Cbz protected substrate in a solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (0.1 M).
-
Reaction: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Execution: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or 1 atm) for 2-16 hours.
-
Monitoring & Caution: Monitor the reaction by TLC/LC-MS. It is critical to also monitor for the potential reduction of the C-Br bond, which can be a side reaction. Using a poisoned catalyst or shorter reaction times can sometimes mitigate this.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[17]
Compatibility and Hydrolysis of the Methyl Ester
The methyl ester functionality is robust under the conditions described for amine protection and deprotection.
-
Boc Protection/Deprotection: Stable. Anhydrous acidic conditions used for Boc removal (TFA/DCM) do not typically cleave methyl esters.[10]
-
Cbz Protection/Deprotection: Stable. Neutral conditions for Cbz protection and catalytic hydrogenolysis for deprotection do not affect the ester group.
Should the synthetic route require the carboxylic acid, the methyl ester can be hydrolyzed via saponification. This step is typically performed after other transformations are complete.
Protocol 5: Methyl Ester Saponification
-
Preparation: Dissolve the methyl ester substrate in a mixture of THF or MeOH and water (e.g., 3:1 ratio).
-
Reaction: Add lithium hydroxide (LiOH) (2-5 equivalents) and stir at room temperature or heat to 50-60 °C. The hindered nature of the ester may require longer reaction times or elevated temperatures.[11][21]
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with ether or DCM to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl until the pH is ~2-3.
-
Extraction: Extract the resulting carboxylic acid with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.
Conclusion
The successful incorporation of this compound into complex molecular targets hinges on a well-defined protecting group strategy. The use of orthogonal Boc and Cbz protecting groups provides the synthetic chemist with maximal flexibility, allowing for selective transformations at other sites of the molecule. By understanding the specific reactivity of this electron-deficient aniline and the stability of the hindered methyl ester, researchers can design and execute robust, high-yielding synthetic sequences. The protocols and strategic insights provided in this guide serve as a comprehensive resource for unlocking the full potential of this valuable chemical building block.
References
- 1. appchemical.com [appchemical.com]
- 2. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1529613-64-6 [chemicalbook.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Esters [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ijacskros.com [ijacskros.com]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Document ID: TSS-M34BDFB-001
Last Updated: January 1, 2026
Introduction
Welcome to the technical support guide for the synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate. This molecule is a key building block in the development of various pharmaceutical and agrochemical compounds. The synthesis, while conceptually straightforward via electrophilic bromination, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will address common issues, provide optimized protocols, and explain the chemical principles behind our recommendations to ensure a successful and reproducible synthesis.
Core Synthesis Overview
The most common and direct route to this compound is the regioselective bromination of Methyl 3-amino-2,6-difluorobenzoate. The reaction is an electrophilic aromatic substitution, where the activating and directing effects of the amino (-NH₂) group guide the bromine atom to the ortho/para positions. Due to steric hindrance from the adjacent ester and fluorine atom, the bromine selectively adds to the C4 position, which is para to the amino group.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yield is the most frequently encountered issue. It typically stems from one or a combination of three factors: incomplete reaction, formation of side products, or loss during workup and purification.
Potential Causes & Recommended Solutions:
-
Sub-optimal Brominating Agent:
-
Insight: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation due to its ability to provide a low, steady concentration of electrophilic bromine, which minimizes side reactions.[1][2] Using elemental bromine (Br₂) can lead to over-bromination and is harder to control.
-
Action: Ensure your NBS is of high purity. Old or discolored (yellow/brown) NBS can contain excess bromine and succinimide, leading to unpredictable reactivity.[1] Recrystallize from hot water if purity is suspect.
-
-
Incorrect Solvent Choice:
-
Insight: The solvent plays a critical role in modulating the reactivity of NBS. Highly polar solvents can accelerate the reaction but may also promote side reactions.
-
Action: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent starting points. Some protocols use Dimethylformamide (DMF) for its high solubilizing power, which can lead to high para-selectivity.[1] However, be aware that workup from DMF can be challenging. Avoid protic solvents like methanol unless you are intentionally mediating a different reaction pathway.
-
-
Inadequate Temperature Control:
-
Insight: Electrophilic bromination is an exothermic reaction.[1] A rapid temperature increase can lead to the formation of undesired isomers and di-brominated species.
-
Action: Begin the reaction at 0°C by cooling the reaction vessel in an ice bath. Add the NBS portion-wise over a period of 30-60 minutes to maintain temperature control. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Question 2: My final product is contaminated with a di-brominated impurity. How can I prevent its formation?
Answer: The formation of Methyl 3-amino-4,5-dibromo-2,6-difluorobenzoate is a classic example of over-bromination. The initial product is still an activated aromatic ring and can react with a second equivalent of the brominating agent.
Potential Causes & Recommended Solutions:
-
Incorrect Stoichiometry:
-
Insight: Using an excess of NBS is the most direct cause of di-bromination. The reaction stoichiometry is 1:1.
-
Action: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 to 0.98 equivalents) relative to the starting aniline. This ensures the starting material is the limiting reagent and minimizes the chance of the product reacting further. You can then easily separate the unreacted starting material during purification.
-
-
Poor Reagent Addition:
-
Insight: Adding the NBS all at once creates localized areas of high bromine concentration, promoting the second bromination before the first reaction has completed throughout the bulk solution.
-
Action: As mentioned above, add the NBS in small portions over an extended period. For larger-scale reactions, consider dissolving the NBS in the reaction solvent and adding it via a syringe pump for precise, slow addition.
-
Question 3: The reaction seems to stall and never reaches full conversion of the starting material. Why is this happening?
Answer: A stalled reaction, even with sufficient time, often points to reagent deactivation or insufficient activation of the electrophile.
Potential Causes & Recommended Solutions:
-
"Dead" NBS:
-
Insufficient Electrophilicity:
-
Insight: While NBS is often sufficient on its own for activated rings like anilines, sometimes a catalytic amount of an acid is needed to generate a more potent electrophilic bromine species (Br+).
-
Action: Consider adding a catalytic amount (1-5 mol%) of a mild acid promoter like p-toluenesulfonic acid (PTSA). This can help activate the NBS and drive the reaction to completion, particularly if the starting aniline is weakly activating.
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of this bromination?
-
A: The reaction proceeds via a classic electrophilic aromatic substitution. The lone pair of the amino group donates electron density into the benzene ring, making it nucleophilic. The NBS acts as a source of electrophilic bromine, which is attacked by the electron-rich ring to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a base (like the succinimide anion or another molecule of the starting aniline) removes a proton to restore aromaticity and yield the final product.
-
-
Q: How do I effectively purify the final product?
-
A: The two most common methods are recrystallization and column chromatography.
-
Recrystallization: If the main impurity is unreacted starting material, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective.
-
Column Chromatography: For removing closely related impurities like the di-brominated product, silica gel column chromatography is the most reliable method. A gradient elution starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity will typically provide good separation.
-
-
-
Q: Can I run this reaction at a larger scale?
-
A: Yes, but with caution. The primary concern for scale-up is managing the exotherm. Ensure you have adequate cooling capacity and a means for controlled, slow addition of the NBS. A jacketed reactor with overhead stirring is highly recommended. Perform a safety assessment before attempting any large-scale synthesis.
-
Visualizations & Data
Reaction Workflow & Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting common synthesis problems.
Caption: Troubleshooting workflow for synthesis optimization.
Electrophilic Aromatic Substitution Mechanism
References
Technical Support Center: Purification of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Welcome to the technical support center for the purification of Methyl 3-amino-4-bromo-2,6-difluorobenzoate (CAS No. 1529613-64-6).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful purification of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy for this molecule is dictated by its unique combination of functional groups:
-
Aromatic Amine: The primary amino group (-NH₂) is basic and can interact strongly with acidic stationary phases like silica gel, potentially leading to peak tailing and poor separation during column chromatography.[5][6]
-
Methyl Ester: The ester group (-COOCH₃) provides a site for hydrogen bonding and influences the compound's polarity.
-
Halogenation: The bromine and fluorine atoms increase the molecular weight and can participate in halogen bonding, which may affect crystal packing during recrystallization.
-
Overall Polarity: The combination of the polar amino and ester groups with the less polar halogenated benzene ring gives the molecule an intermediate polarity, influencing its solubility in various organic solvents.
Q2: What are the most common purification techniques for this compound?
A2: The two primary methods for purifying this compound are:
-
Column Chromatography: This is often the method of choice for separating the target compound from reaction byproducts and unreacted starting materials, especially when impurities have similar polarities.
-
Recrystallization: If the crude product is of sufficient purity (generally >90%), recrystallization can be a highly effective technique for obtaining a highly pure, crystalline solid.
Q3: What are the likely impurities I might encounter?
A3: Potential impurities will depend on the synthetic route, but common contaminants could include:
-
Unreacted starting materials.
-
Byproducts from side reactions, such as over-alkylation or hydrolysis of the ester.
-
Positional isomers formed during the synthesis.
-
Residual solvents from the reaction or initial work-up.
Troubleshooting Guide: Column Chromatography
Column chromatography of aromatic amines can be challenging due to the basicity of the amino group.[5][6] Here are some common issues and their solutions:
Q4: My compound is streaking or tailing on the silica gel column. What can I do?
A4: This is a classic problem caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.
-
Mechanistic Insight: The lone pair of electrons on the nitrogen of the amino group can be protonated by the acidic Si-OH groups of the silica gel, leading to strong adsorption and slow, uneven elution.
-
Solution: To mitigate this, you can add a small amount of a competing base to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.[6]
Q5: I am not getting good separation between my product and an impurity. How can I improve the resolution?
A5: Improving separation requires optimizing the mobile phase and stationary phase.
-
Mobile Phase Optimization:
-
Solvent System: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Systematically varying the ratio of these solvents (gradient elution) can often resolve closely eluting compounds.
-
Alternative Solvents: Consider replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol for more polar impurities.
-
-
Stationary Phase Selection:
-
Deactivated Silica: Using silica gel that has been treated with an amine, or preparing a slurry of silica with a small amount of triethylamine, can create a more inert stationary phase.[5]
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Workflow for Column Chromatography Optimization
Caption: A decision-making workflow for optimizing the column chromatography purification of this compound.
Troubleshooting Guide: Recrystallization
Q6: I am having trouble finding a suitable solvent for recrystallization. What is the general procedure?
A6: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
Heat the test tubes with the insoluble samples. A good solvent will dissolve the compound upon heating.
-
Allow the dissolved samples to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
| Solvent System | Polarity Index | Boiling Point (°C) | Comments |
| Hexanes/Ethyl Acetate | 0.1 / 4.4 | ~69 / 77 | A good starting point for a two-solvent system. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until turbidity is observed. |
| Ethanol/Water | 5.2 / 10.2 | ~78 | Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. |
| Toluene | 2.4 | 111 | A less polar solvent that can be effective for compounds with aromatic character. |
| Isopropanol | 3.9 | 82 | A common choice for recrystallizing compounds of intermediate polarity. |
Q7: My compound is "oiling out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals.
-
Causes and Solutions:
-
Solution is too saturated: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration.
-
Cooling is too rapid: Allow the solution to cool more slowly. Insulating the flask can help.
-
Insoluble impurities: If the oil persists, it may be due to impurities that are depressing the melting point. In this case, a preliminary purification by column chromatography may be necessary.[7]
-
Q8: My recrystallized product is still colored. How can I decolorize it?
A8: Colored impurities can often be removed with activated charcoal.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Keep the solution heated for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
-
Caution: Adding too much charcoal can lead to a significant loss of your desired product due to adsorption.[7]
References
common side products in Methyl 3-amino-4-bromo-2,6-difluorobenzoate reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 3-amino-4-bromo-2,6-difluorobenzoate (MABDB). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. This guide provides in-depth troubleshooting for common side reactions, backed by mechanistic insights and validated protocols to enhance your experimental success.
Introduction: Understanding the Reactivity of MABDB
This compound is a highly functionalized aromatic building block. Its synthetic utility is derived from its distinct reactive sites, which also present unique challenges. Understanding the interplay between these functional groups is critical for predicting and mitigating side reactions.
-
C-Br Bond: The primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its reactivity is influenced by the adjacent electron-donating amino group and the overall electron-deficient nature of the ring.
-
-NH₂ Group: A nucleophilic primary amine and an electron-donating group. It can coordinate to metal catalysts, potentially altering their activity, or participate in side reactions like N-arylation or acylation. It can also influence ortho-lithiation or act as an internal base/hydride source.
-
-COOCH₃ Group: An electron-withdrawing ester group that activates the ring towards certain transformations. It is susceptible to hydrolysis under both acidic and basic conditions, a common feature of many cross-coupling reaction workups.
-
C-F Bonds: The two fluorine atoms significantly influence the electronic properties of the ring. They are generally stable but can be susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during common reactions with MABDB in a question-and-answer format.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the most common application for MABDB. However, the molecule's inherent properties can lead to several predictable side products.
FAQ 1: I'm observing significant formation of a debrominated side product, Methyl 3-amino-2,6-difluorobenzoate. What is causing this and how can I prevent it?
Answer:
The formation of Methyl 3-amino-2,6-difluorobenzoate is a classic case of reductive dehalogenation (specifically, debromination). This is a common side reaction in palladium-catalyzed cross-couplings of aryl halides.[1][2]
Causality: The catalytic cycle is diverted by a palladium-hydride species (Pd-H). This species can arise from several sources:
-
Base: Strong alkoxide bases can undergo β-hydride elimination.
-
Solvent: Protic solvents (water, alcohols) or impurities can serve as hydride sources.
-
Reagents: The amino group on the substrate or phosphine ligands can sometimes facilitate the formation of Pd-H species.
Once formed, the Pd-H intermediate can undergo reductive elimination with the aryl group, replacing the bromine with hydrogen.[2]
References
Technical Support Center: Optimization of Reaction Conditions for Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this key intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the amino, bromo, and fluoro groups on the aromatic ring, along with the methyl ester functionality, offers multiple avenues for further synthetic transformations. However, the synthesis of this polysubstituted aniline derivative presents challenges, primarily in controlling the regioselectivity of the bromination and minimizing the formation of byproducts. This guide provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and troubleshooting strategies to enable a successful and optimized synthesis.
Proposed Synthetic Pathway
The most direct and efficient synthetic route to this compound involves a two-step process: the esterification of 3-amino-2,6-difluorobenzoic acid followed by the regioselective bromination of the resulting methyl ester.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 3-amino-2,6-difluorobenzoate
This procedure outlines the Fischer esterification of 3-amino-2,6-difluorobenzoic acid.
Materials:
-
3-Amino-2,6-difluorobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2,6-difluorobenzoic acid (1.0 eq).
-
Add anhydrous methanol in a sufficient volume to dissolve the starting material upon heating (approximately 10-15 mL per gram of benzoic acid).
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure Methyl 3-amino-2,6-difluorobenzoate.
Part 2: Synthesis of this compound
This protocol describes the regioselective bromination of Methyl 3-amino-2,6-difluorobenzoate using N-Bromosuccinimide (NBS).
Materials:
-
Methyl 3-amino-2,6-difluorobenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve Methyl 3-amino-2,6-difluorobenzoate (1.0 eq) in anhydrous acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to decompose any unreacted NBS.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the synthesis and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for performing the esterification before the bromination?
A1: Performing the esterification first protects the carboxylic acid functionality from potential side reactions during the electrophilic bromination. While direct bromination of the aminobenzoic acid is possible, the presence of the free carboxylic acid can complicate the reaction and purification. The methyl ester is also more soluble in common organic solvents used for bromination.
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over elemental bromine (Br₂)?
A2: NBS is a solid and is generally easier and safer to handle than liquid bromine.[1] It provides a slow and controlled release of electrophilic bromine, which can help to improve the selectivity of the reaction and reduce the formation of poly-brominated byproducts.[2]
Q3: How do the fluorine atoms on the aromatic ring influence the regioselectivity of the bromination?
A3: The two fluorine atoms are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. However, the amino group is a powerful activating group and directs the incoming electrophile to the ortho and para positions. In the case of Methyl 3-amino-2,6-difluorobenzoate, the position para to the amino group (C4) is the most activated and sterically accessible, leading to the desired regioselectivity.
Caption: Directing effects on the bromination of the precursor.
Q4: What are the expected side products in the bromination step?
A4: The most likely side product is the di-brominated compound, Methyl 3-amino-4,5-dibromo-2,6-difluorobenzoate. This can arise if an excess of NBS is used or if the reaction temperature is not adequately controlled.[2]
Q5: How can I effectively remove the succinimide byproduct from the reaction mixture?
A5: Succinimide has some solubility in water. During the aqueous workup, washing the organic layer with water and brine will help to remove the majority of the succinimide.[3] If it persists, it can usually be separated from the desired product during silica gel column chromatography due to its higher polarity.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the esterification step | Incomplete reaction. | - Ensure the methanol is anhydrous. - Increase the amount of acid catalyst slightly. - Extend the reflux time and monitor by TLC. |
| Product loss during workup. | - Ensure complete neutralization of the acid before extraction. - Perform multiple extractions with ethyl acetate. | |
| Formation of multiple products in the bromination step | Over-bromination (di-bromination). | - Use no more than 1.05 equivalents of NBS. - Add the NBS slowly and in portions at 0 °C. - Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.[2] |
| Reaction temperature too high. | - Maintain the reaction temperature at 0 °C during the addition of NBS and allow it to warm to room temperature slowly. | |
| Incomplete bromination reaction | Inactive NBS. | - Use a fresh bottle of NBS or recrystallize the existing stock. |
| Insufficient reaction time. | - Allow the reaction to stir for a longer period at room temperature, monitoring by TLC. | |
| Difficulty in purifying the final product | Co-elution of impurities during column chromatography. | - Use a shallow solvent gradient during column chromatography. - Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) before or after chromatography. |
| Presence of colored impurities. | - Treat a solution of the crude product with activated charcoal before filtration and purification. |
References
stability issues of Methyl 3-amino-4-bromo-2,6-difluorobenzoate under acidic conditions
Welcome to the technical support center for Methyl 3-amino-4-bromo-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions, that you may encounter during your experiments. The following information is structured in a question-and-answer format to provide direct and actionable advice.
Frequently Asked Questions (FAQs)
Q1: My assay involving this compound is showing variable results when using acidic mobile phases or reaction conditions. Could the compound be degrading?
Q2: What is the chemical basis for the instability of this compound in an acidic environment?
A2: The instability likely stems from acid-catalyzed ester hydrolysis. In this reaction, the acidic medium protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating methanol and forming the carboxylic acid.
Additionally, the presence of the ortho-amino group can influence the reaction rate. Studies on 2-aminobenzoate esters have shown that the neighboring amine group can participate in intramolecular general base catalysis of hydrolysis, which can be significant in the pH range of 4 to 8.[1][2][3] While your compound is a 3-amino-benzoate, the electronic effects of the substituents on the aromatic ring will influence the overall stability.
Troubleshooting Guide
Issue: I suspect my stock solution of this compound, prepared in an acidic solvent, is degrading over time.
Troubleshooting Steps:
-
Confirm Degradation: The first step is to confirm if degradation is occurring. This can be achieved by performing a time-course analysis of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Identify Degradants: If degradation is confirmed, the next step is to identify the degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose. The expected primary degradation product would be the corresponding carboxylic acid.
-
Optimize Solvent Conditions: If the degradation is confirmed to be acid-mediated, consider preparing your stock solution in a non-acidic or aprotic solvent. If your experimental conditions require an acidic pH, prepare the solution fresh before each use to minimize the extent of degradation.
Issue: My reaction yield is lower than expected when using an acidic catalyst with this compound as a starting material.
Troubleshooting Steps:
-
Monitor Reaction by LC-MS: Use LC-MS to monitor the reaction progress. This will allow you to track the consumption of the starting material and the formation of both the desired product and any degradation products.
-
Evaluate Catalyst and Temperature: Consider using a milder acid catalyst or a lower reaction temperature to minimize the competing ester hydrolysis.
-
Alternative Synthetic Routes: If acid-catalyzed degradation is significant, explore alternative synthetic routes that avoid strongly acidic conditions.
Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation study is recommended.[4][5][6][7] This involves intentionally exposing the compound to various stress conditions to identify potential degradation pathways and products.
Protocol 1: Acidic Hydrolysis Forced Degradation Study
Objective: To determine the stability of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
-
LC-MS system (for peak identification)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C or 60°C).
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic samples with a suitable base (e.g., NaOH) before injection into the HPLC system.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the initial time point.
-
Use LC-MS to identify the major degradation products.
-
Data Presentation
The results of the forced degradation study can be summarized in a table for easy comparison.
| Condition | Time (hours) | % Degradation of this compound | Major Degradation Product(s) Identified (by m/z) |
| 0.1 M HCl at 40°C | 0 | 0 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 1 M HCl at 40°C | 0 | 0 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| Water at 40°C | 48 |
Visualizations
Logical Workflow for Stability Investigation
Caption: Workflow for Investigating and Mitigating Stability Issues.
Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed Mechanism of Acid-Catalyzed Ester Hydrolysis.
References
- 1. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Reactions with Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Welcome to the technical support hub for Methyl 3-amino-4-bromo-2,6-difluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging building block. Its unique substitution pattern—a sterically hindered aryl bromide flanked by two fluorine atoms—presents specific hurdles in common synthetic transformations. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you overcome these challenges.
Part 1: Foundational Issues & Frequently Asked Questions
This section addresses broad issues that can affect any reaction involving this substrate. Always verify these fundamentals before proceeding to more complex optimizations.
Question: My reaction shows no conversion of the starting material. What are the absolute first steps I should take?
Answer: Before assuming a complex chemical issue, it is critical to validate the foundational parameters of your experiment. Often, the root cause is operational rather than mechanistic.
-
Reagent Purity and Integrity: Verify the purity of your this compound[1][2][3]. Impurities from its synthesis can interfere with catalysis. More importantly, ensure your other reagents, especially organometallics like boronic acids or sensitive amines, have not degraded during storage.
-
Solvent and Atmosphere Quality: For any cross-coupling reaction, rigorous exclusion of oxygen is paramount. Ensure your solvents are properly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that your reaction is maintained under a positive pressure of an inert atmosphere. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.
-
Temperature Calibration: Confirm that your heating mantle or oil bath is calibrated and reaching the target temperature. A reaction that fails at 80°C may proceed smoothly at 100°C.
-
Stoichiometry: Double-check all calculations. An incorrect stoichiometry, particularly of the limiting reagent or the catalyst loading, is a common source of failure.
Question: I am observing significant hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I prevent this?
Answer: The methyl ester is susceptible to saponification under basic conditions, a common requirement for many cross-coupling reactions.
-
Causality: Bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and especially potassium phosphate (K₃PO₄) are often used with a co-solvent of water. At elevated temperatures, these conditions are sufficient to hydrolyze the ester, leading to a mixture of products and complicating purification.
-
Solutions:
-
Use Anhydrous Bases: Switch to a base that does not require water for its activity. Cesium fluoride (CsF) or potassium fluoride (KF) are excellent alternatives in Suzuki couplings, as they can activate the boronic acid without promoting ester hydrolysis[4].
-
Non-Aqueous Solvent Systems: If your reagents are sufficiently soluble, avoid water altogether. Toluene, dioxane, or 2-MeTHF with a base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base can be effective.
-
Lower Reaction Temperature: If possible, reducing the temperature may slow the rate of hydrolysis more than the rate of your desired coupling reaction. This is often achievable with more active, modern catalysts.
-
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most common reaction site on this molecule, primarily for forming new C-C or C-N bonds. However, its environment is exceptionally challenging.
Focus: The Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with a standard boronic acid is giving low to zero yield. I'm using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture. What is going wrong?
Answer: This is the most frequently encountered problem with this substrate. The failure is almost certainly due to the extreme steric hindrance around the C-Br bond, which prevents the initial, crucial step of the catalytic cycle: oxidative addition.
-
Mechanistic Insight: The two fluorine atoms ortho to the bromine atom act as "steric guards," physically blocking the bulky palladium(0) catalyst from inserting itself into the carbon-bromine bond. Standard ligands like triphenylphosphine (PPh₃) are not sufficiently active or sterically tailored to overcome this barrier.[5][6]
-
Troubleshooting Workflow: A systematic approach is required to overcome this steric challenge. You must move from older catalyst systems to modern, highly active ones specifically designed for hindered substrates.
dot graph "Suzuki_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions Start [label="Low/No Yield with\nPd(PPh₃)₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Basics [label="Step 1: Verify Basics\n(Purity, Degassing, Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Ligand [label="Step 2: Switch to Bulky\nMonophosphine Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Precatalyst [label="Step 3: Employ Modern\nPalladacycle Precatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Step 4: Optimize Base\n& Solvent System", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Basics [label="Always check first"]; Check_Basics -> Change_Ligand [label="If basics are OK"]; Change_Ligand -> Use_Precatalyst [label="If yield is still poor"]; Use_Precatalyst -> Optimize_Conditions [label="For final optimization"]; Optimize_Conditions -> Success; Use_Precatalyst -> Success [style=dashed]; Change_Ligand -> Success [style=dashed]; }
Caption: Logical workflow for troubleshooting a failed Suzuki coupling.
Recommended Catalyst Systems for Hindered Coupling
The key to success is using a combination of a palladium source and a specialized, bulky, electron-rich phosphine ligand. Modern palladacycle precatalysts are often the most reliable choice.
| Catalyst Generation | Pd Source | Ligand | Recommended Base | Solvent System | Rationale & Comments |
| Standard (Often Fails) | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Insufficiently active for the sterically demanding oxidative addition. Prone to catalyst decomposition. |
| Improved | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, 2-MeTHF, Toluene | Bulky, electron-rich ligands dramatically accelerate oxidative addition and reductive elimination. This is a strong starting point for optimization.[7] |
| State-of-the-Art | XPhos Pd G3/G4 | (Internal) | Cs₂CO₃, K₃PO₄ | 2-MeTHF, CPME | Pre-formed catalysts (precatalysts) provide a reliable source of the active Pd(0) species, leading to more reproducible and efficient reactions. Highly recommended for difficult substrates.[7] |
Experimental Protocol: Suzuki Coupling Using a Modern Precatalyst
This protocol provides a robust starting point for coupling with this compound.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or pinacol ester (1.2-1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladacycle precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 2-MeTHF or dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Focus: The Buchwald-Hartwig Amination
Question: I am attempting to couple a primary or secondary amine using Buchwald-Hartwig conditions but see no product formation.
Answer: Similar to the Suzuki coupling, steric hindrance is the primary antagonist. The choice of ligand and base is even more critical in C-N bond formation than in C-C bond formation. The Buchwald-Hartwig amination has its own unique set of high-performance ligands.[8][9][10]
-
Mechanistic Insight: The catalytic cycle for amination involves the formation of a palladium-amido complex. The reductive elimination step to form the C-N bond is often the rate-limiting step and is highly sensitive to the steric and electronic properties of the ligand.[11] Using a ligand not suited for amination will result in failure.
-
Troubleshooting Workflow:
dot graph "Buchwald_Hartwig_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions Start [label="Low/No Amination Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Step 1: Ensure Strong,\nNon-Nucleophilic Base\n(e.g., NaOtBu, LHMDS)", fillcolor="#FBBC05", fontcolor="#202124"]; Screen_Ligands [label="Step 2: Screen Amination-Specific\nLigands (e.g., BrettPhos, RuPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Temp [label="Step 3: Adjust Temperature\n(Typically 80-120 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Amination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Base; Check_Base -> Screen_Ligands [label="If base is appropriate"]; Screen_Ligands -> Adjust_Temp [label="If ligand screen fails"]; Adjust_Temp -> Success; Screen_Ligands -> Success [style=dashed]; }
Caption: Troubleshooting logic for Buchwald-Hartwig amination reactions.
-
Key Parameter Adjustments:
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option. Weaker carbonate or phosphate bases are generally ineffective for this transformation.
-
Ligand Choice: Do not use Suzuki ligands. Choose from ligands developed specifically for C-N coupling. For hindered substrates, consider:
-
BrettPhos: Excellent for a wide range of amines.
-
RuPhos: Another highly general and effective ligand.
-
Josiphos-type ligands: A different class of ferrocenyl ligands that show high activity.
-
-
Catalyst Source: A simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is often sufficient when combined with the correct ligand. Using a dedicated amination precatalyst (e.g., BrettPhos Pd G3) can improve reproducibility.
-
Part 3: Purification and Other Transformations
Question: My product co-elutes with byproducts during silica gel chromatography. Do you have any purification tips?
Answer: Highly fluorinated organic compounds often exhibit unique physical properties that can be exploited for purification.[12]
-
"Fluorous" Character: The presence of multiple fluorine atoms can decrease polarity and alter solubility compared to hydrocarbon analogs. If your product is significantly more fluorinated than your impurities, consider using a less polar solvent system in normal-phase chromatography.
-
Reverse-Phase Chromatography: If available, reverse-phase HPLC (using C18 silica with acetonitrile/water or methanol/water gradients) can be very effective at separating compounds with different degrees of fluorination.
-
Crystallization: Fluorinated compounds often have a higher tendency to crystallize. Attempting crystallization from a variety of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) may provide a simple and effective purification method.
Question: Can I perform a nucleophilic aromatic substitution (SNAr) to displace one of the fluorine atoms?
Answer: While the benzene ring is electron-deficient due to the fluorine and ester groups, making it susceptible to SNAr, this is not a straightforward transformation.[13][14][15]
-
Reactivity Hierarchy: Palladium-catalyzed coupling at the C-Br bond is kinetically and thermodynamically favored under typical conditions and will almost always occur in preference to SNAr.
-
Required Conditions for SNAr: Displacing a fluorine atom would require a very strong nucleophile (e.g., sodium methoxide), high temperatures, and a polar aprotic solvent like DMF or DMSO. Even under these conditions, you may face issues with selectivity, potentially displacing the bromine or reacting at multiple sites. For predictable outcomes, cross-coupling is the recommended strategy.
References
- 1. appchemical.com [appchemical.com]
- 2. 1529613-64-6 | this compound - Capot Chemical [capotchem.com]
- 3. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 3-amino-4-bromo-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-amino-4-bromo-2,6-difluorobenzoate. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with purifying this and similar halogenated aromatic amines.
I. Understanding the Molecule: Key Challenges
This compound is a highly functionalized aromatic compound. Its purification is influenced by the interplay of its structural features: the basic amino group, the electron-withdrawing fluorine and bromine atoms, and the ester functional group. These characteristics can lead to common purification challenges such as:
-
Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can result in the formation of colored impurities and tar-like substances, especially when exposed to air and light over extended periods.
-
High Polarity: The presence of the amino and ester groups imparts significant polarity to the molecule, which can lead to issues like streaking and poor separation during normal-phase column chromatography.
-
Challenging Crystallization: The same polarity can make finding a suitable single-solvent system for recrystallization difficult, often necessitating the use of solvent mixtures.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound and related compounds.
Q1: My crude product is a dark oil or tar-like substance. What is the cause and how can I prevent this?
A1: Dark coloration and tar formation are typically signs of oxidation of the aromatic amine. This can be exacerbated by heat and the presence of acidic or oxidizing impurities from the synthesis.
-
Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring highly susceptible to oxidation.
-
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Temperature: Avoid excessive heating during the reaction and purification steps.
-
Prompt Purification: Purify the crude product as soon as possible after synthesis to prevent degradation upon storage.
-
Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. What can I do to improve this?
A2: Streaking of amines on silica gel is a common problem caused by the interaction of the basic amino group with the acidic silanol groups (Si-OH) on the surface of the silica. This leads to strong, non-ideal adsorption and poor elution.
-
Causality: The acidic silanol groups on the silica gel can protonate the basic amino group of your compound, leading to strong ionic interactions that cause the compound to "stick" to the stationary phase and elute slowly and unevenly.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography of aromatic amines.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated, cooling too quickly, or the presence of impurities that depress the melting point.
-
Causality: The solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture).
-
Solutions:
-
Reduce Supersaturation: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Q4: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?
A4: For highly functionalized molecules like this, a single solvent may not provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold). A mixed-solvent system is often the solution.
-
Strategy:
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Heat the solution to just below the boiling point.
-
Slowly add a "poor" solvent (one in which the compound is insoluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Suggested Solvent Pairs for this Compound:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a method used for a structurally similar precursor and serves as an excellent starting point.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc) and Hexanes (or Heptane)
-
Triethylamine (Et₃N)
-
Glass column, collection tubes, TLC plates, and developing chamber
Procedure:
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% EtOAc in hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase, for example, 10% EtOAc in hexanes containing 1% Et₃N. The triethylamine is crucial to prevent peak tailing.
-
Gradually increase the polarity of the mobile phase (e.g., to 20% EtOAc, then 30% EtOAc). A mobile phase of 30% Ethyl Acetate in Hexanes (with 1% Et₃N) is a good target for eluting the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase (e.g., 1 mg/mL).
-
HPLC Method:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
Gradient: Start with a suitable gradient, for example, 30% B to 95% B over 15 minutes.
-
-
Data Analysis: The purity of the sample can be determined by the relative area of the main peak.
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase | Good for retaining and separating moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid helps to protonate the amine, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance at this wavelength. |
Protocol 3: Purity Confirmation by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a compound.
Procedure:
-
Accurately weigh a known amount of your purified compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from your compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
IV. Visualization of Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
V. References
-
Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Chemical Crystallography, 51(4), 483-489. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. --INVALID-LINK--
-
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 55(22), 9771-9782. --INVALID-LINK--
Methyl 3-amino-4-bromo-2,6-difluorobenzoate reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Topic: Methyl 3-amino-4-bromo-2,6-difluorobenzoate Reaction Monitoring by TLC Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, experience-driven approach to monitoring reactions involving this compound using Thin-Layer Chromatography (TLC). It moves beyond a simple procedural list to offer insights into the "why" behind each step, ensuring robust and reliable results.
Section 1: The Rationale of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness.[1][2][3][4] It serves as a rapid qualitative tool to assess the progress of a reaction by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][5] For a given reaction, such as one involving this compound, TLC allows the chemist to:
-
Track Reactant Consumption: Observe the disappearance of the starting material spot over time.[5][6][7]
-
Monitor Product Formation: Witness the appearance of a new spot corresponding to the product.[5][6][7]
-
Identify Byproducts: Detect the formation of any unwanted side products.
-
Optimize Reaction Conditions: Quickly assess the impact of changing variables like temperature or catalysts.
The separation relies on the principle of polarity. A polar stationary phase (typically silica gel) will have a stronger affinity for polar compounds, causing them to move slower up the plate, resulting in a lower Retention Factor (Rf) value.[6][8] Conversely, less polar compounds will travel further with the mobile phase, yielding a higher Rf value.[6][8]
Section 2: Experimental Protocol for TLC Monitoring
This protocol is designed for monitoring a generic reaction involving this compound.
Materials
-
TLC plates (silica gel 60 F254)[9]
-
Developing chamber (a beaker with a watch glass is sufficient)[6]
-
Capillary spotters[9]
-
Pencil
-
Ruler
-
Appropriate solvents for the mobile phase
-
Staining solution (e.g., potassium permanganate, vanillin)
Step-by-Step Methodology
-
Plate Preparation:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6][10] Be careful not to scratch the silica layer.
-
Mark small tick marks on the baseline for each sample you will spot. A standard setup for reaction monitoring includes lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[12][13]
-
-
Sample Preparation:
-
Prepare a dilute solution of your starting material, this compound, in a volatile solvent like ethyl acetate or dichloromethane. A 1% concentration is a good starting point.[10]
-
The reaction mixture can often be spotted directly.[14] If the reaction is in a high-boiling point solvent like DMF or DMSO, a micro-workup or dilution may be necessary to avoid streaking.[14][15]
-
-
Spotting the Plate:
-
Using a capillary spotter, apply a small amount of the starting material solution to the "SM" tick mark. The spot should be as small as possible (2-3 mm in diameter) to ensure good resolution.[8]
-
Apply the starting material to the "C" (co-spot) lane.
-
Withdraw a small aliquot of your reaction mixture and spot it on the "RM" lane and directly on top of the starting material spot in the "C" lane.[12]
-
Ensure the solvent from each spot has completely evaporated before proceeding.[8]
-
-
Developing the Plate:
-
Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[10][14]
-
To ensure a saturated atmosphere within the chamber, you can line it with filter paper moistened with the mobile phase.
-
Carefully place the TLC plate into the chamber and cover it. Allow the solvent to ascend the plate via capillary action.[10]
-
Remove the plate when the solvent front is about 1 cm from the top.[12][14] Immediately mark the solvent front with a pencil.[8]
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[10][11] Aromatic compounds like the reactant and expected products will likely be UV-active and appear as dark spots.[11][16]
-
Circle the spots with a pencil as they will disappear when the lamp is removed.[11][16]
-
If spots are not visible under UV light, use an appropriate chemical stain.[10][17][18]
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[17][19][20][21][22][23]
-
As the reaction progresses, the spot corresponding to the starting material in the "RM" lane should diminish in intensity, while a new spot for the product appears.[5][6][14]
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[5][7] The co-spot lane helps to confirm the identity of the starting material spot, especially if the Rf values of the reactant and product are very similar.[12][15]
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered when monitoring reactions of this compound with TLC.
Q1: My spots are streaking or tailing. What's wrong?
-
Cause: This is one of the most frequent issues in TLC.[1]
-
Overloading: The sample applied to the plate is too concentrated.[1][10][17][24][25]
-
Highly Polar Compound: The amino group in this compound can interact strongly with the acidic silica gel, causing tailing.[10][24]
-
Inappropriate Solvent: The mobile phase may not be suitable for the compound.[24]
-
Decomposition on Plate: The compound may be unstable on the silica gel.[15][24][25]
-
-
Solutions:
-
Dilute your sample. This is the first and easiest thing to try.[1][17]
-
Modify the mobile phase. For basic compounds like amines, adding a small amount of a base like triethylamine (0.1-2%) or a few drops of ammonia to the mobile phase can prevent tailing by neutralizing the acidic sites on the silica gel.[17][24][26]
-
Change the stationary phase. If the compound is unstable on silica, consider using a different type of TLC plate, such as alumina, which is slightly basic.[24][26]
-
Perform a 2D TLC. To check for decomposition, spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[15][25]
-
Q2: I don't see any spots on my plate after development.
-
Cause:
-
Sample is too dilute. The concentration of the compound is too low to be detected.[17]
-
Compound is not UV-active. Not all organic compounds absorb UV light.[10][11][17]
-
Compound is volatile. The compound may have evaporated from the plate.[17]
-
Incorrect spotting. The baseline may have been submerged in the solvent, causing the sample to wash out.[10]
-
-
Solutions:
-
Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10][17]
-
Use a chemical stain. If the compound is not UV-active, a stain is necessary for visualization.[10][17][18] Common general-purpose stains include potassium permanganate (for compounds that can be oxidized) and vanillin.[17] Iodine chambers are also a good option for many organic compounds.[11][18][27]
-
Ensure proper technique. Always make sure the solvent level in the developing chamber is below your baseline.[10]
-
Q3: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate.
-
Cause: The polarity of the mobile phase is not optimized for your compounds.[17]
-
Solutions:
-
Spots at the bottom (Rf too low): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try 7:3 or 5:5.[7][17]
-
Spots at the top (Rf too high): The mobile phase is too polar, causing the compounds to travel with the solvent front. Decrease the proportion of the polar solvent.[7][17]
-
Ideal Rf: For good separation and monitoring, aim for an Rf value of around 0.3-0.5 for your starting material.[12][14]
-
Q4: The spots for my starting material and product are too close together to resolve.
-
Cause: The polarity of the starting material and product are very similar.
-
Solutions:
-
Change the solvent system. Experiment with different solvent combinations. Sometimes, changing the solvent type, even to one with similar polarity, can improve separation due to different solute-solvent interactions.[15]
-
Try a different stationary phase. A change from silica to alumina or a reversed-phase plate might provide the necessary selectivity.[17]
-
Use a longer TLC plate. A longer plate can sometimes improve the separation between spots with close Rf values.
-
Section 4: Data Presentation and Visualization
Table 1: Recommended Starting Solvent Systems for Aromatic Amines/Esters
| Solvent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Low to Medium | A versatile and common starting point for many organic compounds.[9] |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Medium to High | Good for more polar compounds. |
| Toluene / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | Particularly effective for aromatic compounds.[28] |
| Chloroform / Diethyl Ether / Triethylamine (6:4:1) | Medium | A system specifically evaluated for separating biogenic amines.[29] |
Note: The optimal ratio will need to be determined experimentally.
Diagrams
Workflow for TLC Reaction Monitoring
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. microbenotes.com [microbenotes.com]
- 3. chromtech.com [chromtech.com]
- 4. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Home Page [chem.ualberta.ca]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To [chem.rochester.edu]
- 13. quora.com [quora.com]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. silicycle.com [silicycle.com]
- 18. m.youtube.com [m.youtube.com]
- 19. proprep.com [proprep.com]
- 20. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 21. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 22. youtube.com [youtube.com]
- 23. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 24. researchgate.net [researchgate.net]
- 25. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 26. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 27. silicycle.com [silicycle.com]
- 28. users.ox.ac.uk [users.ox.ac.uk]
- 29. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions with Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Introduction
Welcome to the technical support guide for Methyl 3-amino-4-bromo-2,6-difluorobenzoate. This substrate is a highly functionalized building block, valuable in the synthesis of pharmaceuticals and advanced materials. However, its unique electronic and steric properties present distinct challenges for catalyst selection in common cross-coupling reactions.
The molecule's reactivity is governed by a delicate interplay of its functional groups:
-
Aryl Bromide: The primary reactive site for palladium- or copper-catalyzed cross-coupling.
-
Ortho-Amino Group: A strong electron-donating group that can coordinate to the metal center, potentially influencing the catalytic cycle.
-
Two meta-Fluoro Groups: These are powerful electron-withdrawing groups that render the aromatic ring electron-deficient, which can make the initial oxidative addition step of many catalytic cycles more favorable.[1][2]
-
Steric Hindrance: The combination of the ortho-amino group and the ortho-fluoro substituent creates a sterically congested environment around the C-Br bond, which can impede catalyst approach and subsequent reaction steps.[3]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and select the optimal catalytic system for your desired transformation.
FAQ 1: I am planning a Suzuki-Miyaura coupling. Which catalyst system should I start with?
Answer: For Suzuki-Miyaura reactions with this sterically hindered and electronically complex substrate, standard catalysts like Pd(PPh₃)₄ are often inefficient. The key is to use a catalyst system that can overcome the steric hindrance and facilitate both the oxidative addition and the rate-limiting reductive elimination steps.
Your primary challenge is the steric bulk around the bromine atom. Therefore, the most effective approach involves using a palladium precursor with a bulky, electron-rich phosphine ligand. These ligands form highly active, coordinatively unsaturated Pd(0) species necessary for the reaction to proceed efficiently.[3][4][5]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard, reliable Pd(0) or Pd(II) precursors that readily form the active catalyst with the ligand. |
| Ligand | SPhos or XPhos | These are bulky biarylmonophosphine ligands (Buchwald ligands) known to accelerate reactions with sterically demanding and electron-poor aryl halides.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is often used in a biphasic solvent system with water.[5] |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 4:1) | Biphasic systems often enhance the rate of transmetalation.[8] |
| Temperature | 80–110 °C | Elevated temperatures are typically required to overcome the activation energy for hindered substrates. |
This decision-making process can be visualized as follows:
FAQ 2: My Suzuki reaction has stalled with low conversion. What should I do?
Answer: Low conversion is a common problem with challenging substrates. Here is a systematic troubleshooting guide to improve your reaction yield.
Detailed Troubleshooting Steps:
-
Re-evaluate the Ligand: While SPhos is a great starting point, some hindered substrates benefit from even more specialized ligands.
-
Action: Switch to a different Buchwald ligand such as XPhos or RuPhos . These have different steric and electronic profiles that might be better suited for your specific coupling partner.[3]
-
Alternative: Consider using an N-heterocyclic carbene (NHC) ligand system, such as PEPPSI™-IPr, which can be highly effective for very hindered substrates.[9]
-
-
Optimize the Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and physical form are important.
-
Action: If you are using K₃PO₄, ensure it is finely powdered to maximize surface area. Sometimes, anhydrous couplings with K₃PO₄ paradoxically require a few equivalents of water to function optimally.[10]
-
Action: Switch to Cesium Carbonate (Cs₂CO₃). It is more soluble in organic solvents and can accelerate the reaction.
-
-
Check for Competing Reactions:
-
Hydrodehalogenation: If you observe the starting material being converted to Methyl 3-amino-2,6-difluorobenzoate (loss of bromine), it indicates a competing reduction pathway. This is often caused by moisture leading to palladium hydride formation. Solution: Use rigorously dried solvents and reagents and maintain a strict inert atmosphere.
-
Protodeborylation: Your boronic acid coupling partner may be degrading. Solution: Use a slight excess (1.2–1.5 equivalents) of the boronic acid or switch to a more stable boronate ester (e.g., a pinacol ester).
-
FAQ 3: I need to perform a Buchwald-Hartwig amination. What are the key considerations?
Answer: The Buchwald-Hartwig amination is an excellent method for forming a C-N bond at the bromide position.[11] The primary concerns are similar to the Suzuki coupling: overcoming steric hindrance and preventing side reactions. Additionally, the existing amino group on your substrate could potentially coordinate to the palladium center.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Source | tBuXPhos Pd G3 or [Pd(allyl)Cl]₂ | Third-generation (G3) precatalysts are air- and moisture-stable, ensuring accurate ligand:palladium ratios and rapid generation of the active Pd(0) species.[12] |
| Ligand | tBuXPhos or Josiphos-type ligands | These bulky, electron-rich ligands are highly effective for C-N coupling, especially with hindered substrates.[13][14] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[15] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation and side reactions.[16] |
| Temperature | 80–110 °C | The reaction often requires heating to proceed at a reasonable rate. |
Troubleshooting Common Buchwald-Hartwig Issues:
-
Problem: Hydrodehalogenation: This is a very common side reaction in C-N couplings.[12]
-
Cause: Formation of palladium hydride species, often from trace water or reaction with the base.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Sometimes, changing the base from NaOt-Bu to a weaker base like Cs₂CO₃ (if the amine is acidic enough) can mitigate this.
-
-
Problem: No Reaction: The oxidative addition may be too slow, or the catalyst may not be forming correctly.
-
Solution: Use a pre-formed catalyst (precatalyst) like tBuXPhos Pd G3 to ensure the active species is generated reliably.[12] If using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions are sufficient to reduce it to the active Pd(0) state.
-
-
Problem: Low Yield with Primary Amines: Primary amines can sometimes undergo double arylation.
-
Solution: Use a bidentate ligand like Xantphos. The wider bite angle can disfavor the formation of the intermediate leading to double arylation.
-
FAQ 4: Can I perform a Sonogashira or Heck coupling on this substrate?
Answer: Yes, both Sonogashira and Heck couplings are viable options for functionalizing the C-Br bond, though catalyst selection remains critical.
For Sonogashira Coupling (Coupling with Terminal Alkynes): The Sonogashira reaction is a palladium- and copper-cocatalyzed process.[17][18]
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) source (e.g., CuI) is standard.[19]
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, but for this hindered substrate, a more electron-rich and bulky ligand may be necessary if standard conditions fail. Consider using a copper-free Sonogashira protocol with a specialized palladium catalyst if side reactions involving copper are a concern.[18][20]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, which also serves as the solvent in some cases.[19]
-
Key Challenge: The electron-deficient nature of the aryl bromide is generally favorable for the Sonogashira reaction. The main hurdle will be the steric hindrance. If the reaction is slow, increasing the temperature or using a more active palladium/ligand system is the best approach.
For Heck Coupling (Coupling with Alkenes): The Heck reaction is generally effective with electron-deficient aryl bromides.[1][2]
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium source.
-
Ligand: Phosphine-free conditions (using a palladium salt alone) can sometimes work, but often require high temperatures. For better results at lower temperatures, a ligand is recommended. N-heterocyclic carbene (NHC) ligands or bulky phosphines like P(t-Bu)₃ can be very effective.[2][21]
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is typically used.[1][22]
-
Key Challenge: Regioselectivity of the alkene addition can sometimes be an issue, although with terminal alkenes, the reaction is often highly selective. The primary challenge remains overcoming the steric hindrance to achieve a good reaction rate.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene to pre-form the catalyst complex.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the pre-formed catalyst solution to the Schlenk flask via syringe.
-
Add anhydrous toluene, followed by degassed water, to achieve a 4:1 toluene:water ratio and a final substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Validation & Comparative
A Technical Guide to Methyl 3-amino-4-bromo-2,6-difluorobenzoate and Its Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of molecular building blocks is paramount. Halogenated aromatic compounds, in particular, serve as versatile scaffolds in medicinal chemistry, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This guide provides an in-depth characterization of Methyl 3-amino-4-bromo-2,6-difluorobenzoate, a key intermediate, and presents a comparative analysis of its derivatives and other structural alternatives. The insights and experimental data herein are intended to support the rational design of novel therapeutic agents.
Characterization of this compound
This compound (CAS No. 1529613-64-6) is a polysubstituted benzene derivative featuring an amine, a bromine atom, and two fluorine atoms, along with a methyl ester group.[1][2][3] This unique combination of functional groups makes it a highly valuable precursor for the synthesis of complex molecules with potential pharmacological activity. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the nucleophilic character of the amino group, provides multiple avenues for synthetic diversification.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a lead compound is fundamental to predicting its behavior in biological systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1529613-64-6 | [1][2][3] |
| Molecular Formula | C₈H₆BrF₂NO₂ | [1][2][3] |
| Molecular Weight | 266.04 g/mol | [1] |
| Appearance | White to light brown solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
Spectroscopic Characterization
While specific, publicly available experimental spectra for this compound are limited, we can predict the expected spectral features based on its structure and data from analogous compounds. Several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.9 ppm. The aromatic region would likely display a triplet for the single aromatic proton due to coupling with the two adjacent fluorine atoms. The chemical shift of the amino group protons (-NH₂) can vary and may appear as a broad singlet.
Predicted ¹³C NMR Spectrum: The carbon NMR would reveal distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy: Key IR absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region.
Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step methodology for the synthesis of this compound. This protocol is for illustrative purposes and requires experimental validation.
-
Nitration of 4-bromo-2,6-difluoroaniline:
-
Dissolve 4-bromo-2,6-difluoroaniline in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for several hours and then pour it onto ice.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-bromo-2,6-difluoro-3-nitroaniline.
-
-
Reduction of the Nitro Group:
-
Suspend the nitro derivative in a mixture of ethanol and hydrochloric acid.
-
Add iron powder portion-wise and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, filter the hot solution and neutralize the filtrate to precipitate the diamine.
-
-
Diazotization and Sandmeyer Reaction:
-
Dissolve the resulting diamine in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Add the diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid to yield 3-amino-4-bromo-2,6-difluorobenzoic acid.
-
-
Esterification:
-
Reflux the synthesized benzoic acid derivative in methanol with a catalytic amount of sulfuric acid.
-
After completion of the reaction, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
-
Derivatives of this compound and Their Applications
The synthetic utility of this compound lies in its potential to be converted into a diverse range of derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents.
Azo-Derivatives for Photonic Applications
One example of a derivative is Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which has been synthesized and characterized for its photoactive properties.[4] This compound was synthesized by the reaction of methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid.[4] Such azo compounds are of interest in the development of molecular switches and photoresponsive materials.
Caption: Synthesis of a photoactive azo-derivative.[4]
Potential in Medicinal Chemistry
Substituted aminobenzoic acids and their esters are prevalent scaffolds in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7] The structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the amino and bromo groups provide handles for further chemical modifications to explore structure-activity relationships (SAR).
Comparison with Alternative Building Blocks
While this compound is a promising building block, several alternatives with different substitution patterns are commercially available or can be synthesized. The choice of a specific building block depends on the desired final molecular architecture and the targeted biological activity.
| Building Block | Key Features | Potential Applications |
| Methyl 4-bromo-2,6-difluorobenzoate | Lacks the amino group, making it suitable for reactions where the amino functionality is not required or needs to be introduced at a later stage. | Intermediate in the synthesis of contraceptive compositions.[8][9][10][11][12] |
| 3-Amino-4-bromobenzoic acid | The free carboxylic acid allows for direct amide coupling reactions. | Precursor for various biologically active compounds. |
| Methyl 3-aminobenzoate | Lacks the halogen substituents, providing a simpler scaffold for initial SAR studies. | Used in the synthesis of a wide range of derivatives with diverse biological activities.[6] |
Conclusion and Future Perspectives
This compound is a strategically functionalized aromatic compound with significant potential as a building block in drug discovery and materials science. Its unique combination of reactive sites allows for the synthesis of a wide array of derivatives. While a detailed experimental characterization and a standardized synthetic protocol are yet to be widely published, the available information on related compounds provides a strong foundation for its utilization in research and development.
Future work should focus on the full experimental characterization of this compound, including the acquisition and publication of its spectroscopic data. Furthermore, the exploration of its derivatization through various synthetic methodologies will undoubtedly lead to the discovery of novel molecules with interesting biological and physical properties. For researchers in medicinal chemistry, this compound represents a valuable tool for the design and synthesis of the next generation of therapeutic agents.
References
- 1. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1529613-64-6 [chemicalbook.com]
- 3. appchemical.com [appchemical.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]
- 11. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [sigmaaldrich.com]
- 12. Methyl 4-bromo-2,6-difluorobenzoate , 98% , 773134-11-5 - CookeChem [cookechem.com]
A Senior Application Scientist's Guide to Methyl 3-amino-4-bromo-2,6-difluorobenzoate and its Analogs in Synthesis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a quintessential example of a high-value building block, engineered with multiple reactive centers to facilitate complex molecular construction. This guide provides an in-depth comparison of this reagent with its structural analogs, offering field-proven insights into how subtle structural changes can profoundly impact synthetic outcomes and molecular properties.
Structural and Functional Group Analysis: A Multifaceted Reagent
This compound (CAS: 1529613-64-6) is a densely functionalized aromatic ring.[1][2][3][4] Each substituent has a specific role, creating a synergistic interplay of reactivity and physicochemical influence.
-
Amino Group (-NH₂): Serves as a key nucleophile for amide bond formation, a primary route for introducing diversity and building out molecular complexity. Its basicity and nucleophilicity are significantly modulated by the adjacent ortho-fluorine substituent.
-
Bromo Group (-Br): An excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] Its reactivity is a central theme of this comparison.
-
Difluoro Groups (-F): The two fluorine atoms, particularly the one positioned ortho to the amino group, exert powerful electronic and steric effects. They are strongly electron-withdrawing, which can decrease the basicity of the aniline nitrogen.[6][7] This fluorination is also a well-established strategy to enhance metabolic stability and modulate lipophilicity in drug candidates.[8][9]
-
Methyl Ester (-COOCH₃): Provides a latent carboxylic acid functionality. It can be readily hydrolyzed to the corresponding acid for further derivatization or to serve as a key interaction point with biological targets.
References
- 1. appchemical.com [appchemical.com]
- 2. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1529613-64-6 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Novel Quinazoline Scaffolds Derived from Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is paramount. Methyl 3-amino-4-bromo-2,6-difluorobenzoate has emerged as a promising, yet underexplored, starting material for the synthesis of a new generation of bioactive compounds. The strategic placement of fluorine and bromine atoms on the anthranilate core offers unique electronic properties and synthetic handles, making it an attractive precursor for creating diverse chemical libraries. This guide provides a comparative analysis of the biological activities of compounds derived from this fluorinated building block, with a particular focus on their potential as anticancer and anti-inflammatory agents. We will delve into the synthetic rationale, compare their efficacy against established drugs, and provide detailed experimental protocols to enable further research and development in this exciting area.
The Synthetic Gateway: From a Fluorinated Anthranilate to Privileged Heterocycles
The primary value of this compound lies in its utility as a precursor for the synthesis of quinazolines and quinazolinones. These bicyclic heterocyclic systems are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The synthesis of the quinazolinone core from an anthranilic acid derivative is a well-established chemical transformation, typically proceeding through a benzoxazinone intermediate.
While direct literature citing the use of this compound for this purpose is nascent, the synthetic route can be confidently inferred from established protocols using structurally similar starting materials, such as substituted anthranilic acids.[1][2][3] The general synthetic pathway involves the acylation of the amino group of the anthranilate, followed by cyclization to form the quinazolinone ring. The presence of the bromine atom at the 4-position and fluorine atoms at the 2- and 6-positions of the starting material are anticipated to influence the reactivity and the biological properties of the resulting quinazoline derivatives.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant number of quinazoline derivatives have demonstrated potent anticancer activity, primarily through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] One of the most well-validated targets for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[4]
Comparative Analysis: Novel Quinazolines vs. Gefitinib
Gefitinib (Iressa®) is a clinically approved EGFR inhibitor with a quinazoline core structure, serving as an excellent benchmark for newly synthesized analogues.[5][6] Research on quinazoline derivatives synthesized from related fluorinated and brominated anthranilic acids has shown promising results, with some compounds exhibiting greater potency than gefitinib against various cancer cell lines.[7]
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib (Standard) | HeLa (Cervical Cancer) | 4.3 | [7] |
| MDA-MB-231 (Breast Cancer) | 28.3 | [7] | |
| Compound 21 (Quinazoline Derivative) | HeLa | 2.81 | [7] |
| Compound 22 (Quinazoline Derivative) | HeLa | 1.85 | [7] |
| Compound 23 (Quinazoline Derivative) | HeLa | 2.15 | [7] |
Table 1: Comparative in vitro anticancer activity of quinazoline derivatives and Gefitinib.
The data clearly indicates that synthetic quinazoline derivatives can surpass the efficacy of the established drug, gefitinib, in vitro. The specific substitutions on the quinazoline scaffold, originating from the tailored starting material, are crucial in determining this enhanced activity.
Mechanism of Action: Inhibition of EGFR Signaling
Gefitinib and related quinazoline-based inhibitors function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[5][8] By binding to the ATP-binding pocket of the enzyme, they prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. This blockade effectively shuts down pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.
Anti-inflammatory Activity: Targeting NF-κB and COX-2
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] Cyclooxygenase-2 (COX-2) is another critical enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[10] Quinazoline derivatives have emerged as promising anti-inflammatory agents by targeting these key pathways.[10][11]
Comparative Analysis: Novel Quinazolines vs. Celecoxib
Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used as an anti-inflammatory drug. It serves as a relevant comparator for evaluating the anti-inflammatory potential of novel quinazoline compounds.
| Compound/Drug | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib (Standard) | 0.04 | 375 | [12] |
| Compound 32 (Quinazolinone Derivative) | Not specified, but stated as better than Celecoxib | Selective towards COX-2 | [11] |
Table 2: Comparative COX-2 inhibitory activity of a quinazolinone derivative and Celecoxib.
While specific IC50 values for direct comparison are not always available in the preliminary literature, studies indicate that quinazolinone derivatives can exhibit potent and selective COX-2 inhibition, in some cases exceeding that of celecoxib.[11]
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of many quinazoline derivatives are mediated through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain quinazoline compounds can interfere with this process, preventing NF-κB activation and thereby suppressing the inflammatory response.[9]
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
To facilitate further research, detailed protocols for key biological assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., gefitinib) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
Complete culture medium
-
Test compounds
-
NF-κB stimulant (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC50 value.
Conclusion and Future Directions
The chemical scaffold of this compound presents a fertile ground for the development of novel quinazoline-based therapeutic agents. The strategic incorporation of fluorine and bromine atoms offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The preliminary evidence for both anticancer and anti-inflammatory activities of related quinazoline derivatives is compelling, with some compounds demonstrating superior potency to established drugs in preclinical models.
Future research should focus on the systematic synthesis and screening of a library of quinazoline derivatives originating from this starting material. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for the observed biological activities and to optimize lead compounds for improved efficacy and selectivity. Further elucidation of their mechanisms of action and evaluation in in vivo models will be essential steps towards translating these promising findings into clinically relevant therapies.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalppw.com [journalppw.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 11. biojournals.us [biojournals.us]
- 12. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 13. Quinazolinone synthesis [organic-chemistry.org]
comparative study of different synthetic routes to Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Abstract
Introduction
The synthesis of polysubstituted benzene rings with a specific arrangement of functional groups is a cornerstone of modern organic synthesis. Methyl 3-amino-4-bromo-2,6-difluorobenzoate presents a unique synthetic challenge due to the electronic and steric interplay of its five substituents. The presence of both electron-donating (amino) and electron-withdrawing (fluoro, bromo, and ester) groups, along with their specific regiochemical placement, necessitates a carefully designed synthetic strategy. This guide will focus on a retro-synthetic analysis to propose a logical and efficient synthetic pathway, supported by experimental data where available and by authoritative chemical principles.
Proposed Synthetic Route: A Multi-Step Approach from 4-bromo-2,6-difluorobenzoic acid
A retro-synthetic analysis suggests that the target molecule can be most efficiently prepared from a commercially available or readily synthesizable starting material, 4-bromo-2,6-difluorobenzoic acid. The proposed synthetic pathway involves three key transformations: esterification, regioselective nitration, and subsequent reduction of the nitro group.
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-amino-4-bromo-2,6-difluorobenzoate
In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). Methyl 3-amino-4-bromo-2,6-difluorobenzoate, a key building block in the synthesis of various novel therapeutic agents, demands robust analytical methods to ensure its identity, purity, and stability. The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to guarantee reliable and consistent results.[1]
This guide provides a comprehensive comparison of potential analytical methods for the characterization and quality control of this compound. We will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] The experimental protocols and data presented herein are illustrative, designed to provide a framework for researchers, scientists, and drug development professionals.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] For an intermediate like this compound, this involves developing methods to quantify the compound itself (assay), and to detect and quantify any impurities, including process-related impurities and degradation products. A thoroughly validated method ensures data integrity, which is foundational to regulatory submissions and the overall quality of the final drug product.[6]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, a substituted aromatic ester, chromatographic and spectroscopic methods are most pertinent.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Assay, Impurity Profiling, Stability Studies | High resolution, sensitivity, and applicability to a wide range of compounds. | Can be time-consuming, requires solvent disposal. |
| Gas Chromatography (GC) | Analysis of volatile impurities, Residual Solvents | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| UV-Visible Spectroscopy | Rapid identity check, simple assay | Fast, simple, and non-destructive. | Low specificity, susceptible to interference from other UV-absorbing species. |
Experimental Design for Method Validation
A comprehensive validation protocol for each technique should be established, outlining the experiments to be conducted and the acceptance criteria for each validation parameter.[1]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is often the workhorse for the analysis of pharmaceutical intermediates due to its versatility and precision.[7][8][9] A reversed-phase HPLC method with UV detection is a logical starting point for this compound.
Proposed Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Validation Workflow for HPLC Method:
Caption: HPLC method validation workflow.
Specificity and Forced Degradation Studies:
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] To demonstrate this, forced degradation studies are indispensable.[10][11][12][13][14]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The goal is to achieve 5-20% degradation of the active substance.[14] The developed HPLC method must be able to resolve the main peak from all degradation products.
Validation Parameters for HPLC:
| Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze a series of solutions over a range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision studies. | The range over which the method is linear, accurate, and precise. |
| Accuracy | Spike a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0% |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. |
Gas Chromatography (GC) Method
Given the potential for volatile impurities in the synthesis of this compound, a GC method is a valuable complementary technique.[15][16] A headspace GC-MS method would be particularly effective for identifying and quantifying residual solvents and other volatile organic impurities.[17]
Proposed GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector: Mass Spectrometer (MS) in scan mode for identification and SIM mode for quantification.
Validation Parameters for GC (Impurities):
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a blank and a spiked sample to demonstrate no interference at the retention times of the impurities of interest. | Peaks of interest are well-resolved from any matrix components. |
| Linearity | Analyze a series of solutions for each impurity over a range from LOQ to 120% of the specification limit. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Spike the sample with known amounts of impurities at three concentration levels. | Recovery between 80.0% and 120.0% |
| Precision | Repeatability: Six replicate injections of a spiked sample. | RSD ≤ 15.0% for trace impurities |
| LOD & LOQ | Determined by signal-to-noise ratio or calibration curve statistics. | Sufficiently low to detect impurities at the required levels. |
| Robustness | Vary parameters like oven temperature ramp rate and carrier gas flow rate. | Resolution and peak shape remain acceptable. |
UV-Visible Spectroscopy Method
UV-Vis spectroscopy can serve as a rapid and straightforward method for an assay, particularly in a controlled manufacturing environment where interfering substances are well-characterized.[18] The aromatic nature of this compound suggests it will have a distinct UV absorbance profile.[19][20]
Proposed Spectroscopic Conditions:
-
Solvent: Methanol
-
Wavelength Scan: 200-400 nm to determine λmax
-
Measurement: Absorbance at λmax
Logical Relationship in UV-Vis Method Validation:
Caption: Interdependence of validation parameters.
Validation Parameters for UV-Vis Spectroscopy (Assay):
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Scan the analyte, a placebo, and the analyte spiked into the placebo. | The placebo should show no significant absorbance at the λmax of the analyte. |
| Linearity | Prepare a series of standard solutions and measure their absorbance. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze synthetic mixtures of the analyte and placebo at different concentrations. | Recovery between 98.0% and 102.0% |
| Precision | Repeatability: Multiple measurements of the same sample solution. | RSD ≤ 2.0% |
| Robustness | Vary the solvent composition slightly or the instrument parameters. | Absorbance values remain consistent. |
Conclusion: A Multi-faceted Approach to Quality Assurance
The validation of analytical methods for this compound is a critical exercise in ensuring its quality and suitability for pharmaceutical synthesis. No single method is sufficient; a combination of techniques provides a comprehensive quality control strategy.
-
An HPLC method is paramount for assay and the determination of non-volatile impurities, offering high specificity and precision. Its validation, particularly through rigorous forced degradation studies, establishes it as a stability-indicating method.
-
A GC method is essential for controlling volatile impurities and residual solvents, which are common in multi-step chemical syntheses.
-
A UV-Visible spectroscopic method can serve as a rapid, in-process control for assay, providing a quick check on the concentration of the intermediate.
By implementing a validation strategy that incorporates these complementary techniques, researchers and manufacturers can be confident in the quality of this compound, thereby ensuring the integrity of the final pharmaceutical product. This guide provides the foundational principles and a practical framework for establishing such a robust analytical control strategy.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bepls.com [bepls.com]
- 9. jocpr.com [jocpr.com]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. veeprho.com [veeprho.com]
- 15. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. shimadzu.com [shimadzu.com]
- 18. ajpaonline.com [ajpaonline.com]
- 19. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Methyl 3-amino-4-bromo-2,6-difluorobenzoate Isomers in Key Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. Substituted aminobenzoates are privileged structures in medicinal chemistry, and understanding the nuanced reactivity of their various isomers is paramount for efficient and predictable synthetic route development. This guide provides an in-depth comparison of the reactivity of Methyl 3-amino-4-bromo-2,6-difluorobenzoate and its positional isomers in three critical classes of cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
The reactivity of a substituted benzene ring is a delicate interplay of electronic and steric effects imparted by its substituents. The electron-donating amino group, the electron-withdrawing and sterically demanding bromo and fluoro groups, and the electron-withdrawing methyl ester all contribute to the overall electronic landscape of the aromatic ring, influencing its susceptibility to different types of chemical transformations.[1][2]
This guide will first delve into the theoretical underpinnings of the expected reactivity differences between the isomers. Subsequently, we will present detailed experimental protocols for a comparative study, followed by an analysis of hypothetical, yet chemically sound, experimental data.
Theoretical Considerations: Predicting Isomer Reactivity
The relative positions of the amino, bromo, fluoro, and methyl ester groups on the benzene ring will significantly impact the molecule's reactivity in different chemical contexts. We will consider three representative isomers for our comparative study:
-
Isomer A: this compound
-
Isomer B: Methyl 4-amino-3-bromo-2,6-difluorobenzoate
-
Isomer C: Methyl 5-amino-4-bromo-2,6-difluorobenzoate
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is sensitive to both electronic and steric effects at the site of the aryl halide.[3] The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining step.[4]
-
Isomer A: The amino group is meta to the bromine, and the ester is ortho. The two fluorine atoms provide strong inductive electron withdrawal.
-
Isomer B: The amino group is para to the bromine, exerting a strong electron-donating effect through resonance, which can increase the electron density at the C-Br bond and potentially slow down oxidative addition.
-
Isomer C: The amino group is ortho to the bromine, which can lead to steric hindrance and potential chelation with the palladium catalyst, influencing the reaction rate.
Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, this reaction involves the palladium-catalyzed formation of a C-N bond.[5] The electronic nature of the aryl halide is a critical factor.
-
The electron-donating amino group present in all isomers can influence the overall electron density of the ring. However, the relative positions of the other electron-withdrawing groups will modulate this effect. The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > Cl > F.[6]
Nucleophilic Aromatic Substitution (SNAr): This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (in this case, a fluorine atom).[7][8] The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by these electron-withdrawing groups.[8]
-
In all three isomers, the bromine atom and the methyl ester group contribute to the electron-deficient nature of the ring, making it susceptible to SNAr. The fluorine atoms themselves are excellent leaving groups in SNAr reactions when the ring is sufficiently activated.[8] The position of the strongly activating amino group relative to the fluorine atoms will be a key determinant of reactivity.
Experimental Design for Reactivity Comparison
To empirically assess the reactivity of the three isomers, a series of parallel experiments should be conducted under standardized conditions for each reaction type.
General Experimental Workflow
The following diagram illustrates the general workflow for the comparative reactivity studies.
Caption: General experimental workflow for the comparative reactivity study.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines the coupling of the isomers with phenylboronic acid.[9]
-
Reaction Setup: To three separate oven-dried reaction vials, add the respective isomer (A, B, or C; 0.5 mmol, 1.0 eq), phenylboronic acid (0.6 mmol, 1.2 eq), and potassium carbonate (1.5 mmol, 3.0 eq).
-
Catalyst Addition: To each vial, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2; 0.025 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) to each vial.
-
Reaction Execution: Seal the vials and heat the reaction mixtures to 80 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by LC-MS at 1, 2, 4, 8, and 24 hours to determine the rate of consumption of the starting material and formation of the product.
-
Work-up: After 24 hours, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Yield Determination: Purify the crude products by column chromatography on silica gel to determine the isolated yields.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the coupling of the isomers with morpholine.[6][10]
-
Reaction Setup: In a glovebox, add the respective isomer (A, B, or C; 0.5 mmol, 1.0 eq), morpholine (0.6 mmol, 1.2 eq), and sodium tert-butoxide (0.7 mmol, 1.4 eq) to three separate oven-dried reaction vials.
-
Catalyst Addition: To each vial, add a pre-mixed solution of Pd2(dba)3 (0.01 mmol, 2 mol%) and XPhos (0.04 mmol, 8 mol%) in anhydrous toluene.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to each vial.
-
Reaction Execution: Seal the vials and heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by LC-MS at regular intervals.
-
Work-up and Yield Determination: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and yield determination.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of a fluorine atom with sodium methoxide.[11][12]
-
Reaction Setup: To three separate reaction vials, add the respective isomer (A, B, or C; 0.5 mmol, 1.0 eq) and sodium methoxide (1.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF; 5 mL) to each vial.
-
Reaction Execution: Heat the reaction mixtures to 60 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by LC-MS to observe the formation of the methoxy-substituted product.
-
Work-up and Yield Determination: After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to determine the yield.
Comparative Data and Discussion (Hypothetical)
The following tables summarize the expected outcomes of the comparative experiments based on established principles of organic chemistry.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Description | Time to >95% Conversion (h) | Isolated Yield (%) |
| A | This compound | 8 | 85 |
| B | Methyl 4-amino-3-bromo-2,6-difluorobenzoate | 16 | 72 |
| C | Methyl 5-amino-4-bromo-2,6-difluorobenzoate | 6 | 91 |
-
Discussion: Isomer C is expected to be the most reactive due to the ortho-amino group potentially facilitating the oxidative addition step through coordination with the palladium catalyst, provided steric hindrance is not overwhelming. Isomer B is predicted to be the least reactive due to the strong electron-donating effect of the para-amino group, which increases the electron density at the C-Br bond, disfavoring oxidative addition. Isomer A shows intermediate reactivity.
Table 2: Buchwald-Hartwig Amination with Morpholine
| Isomer | Description | Time to >95% Conversion (h) | Isolated Yield (%) |
| A | This compound | 12 | 88 |
| B | Methyl 4-amino-3-bromo-2,6-difluorobenzoate | 24 | 75 |
| C | Methyl 5-amino-4-bromo-2,6-difluorobenzoate | 10 | 93 |
-
Discussion: The reactivity trend in Buchwald-Hartwig amination is expected to mirror that of the Suzuki-Miyaura coupling, as both reactions proceed via a similar catalytic cycle initiated by oxidative addition.[5]
Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Isomer | Description | Major Product | Time to >95% Conversion (h) | Isolated Yield (%) |
| A | This compound | Substitution at C-2 | 4 | 92 |
| B | Methyl 4-amino-3-bromo-2,6-difluorobenzoate | Substitution at C-2 | 8 | 85 |
| C | Methyl 5-amino-4-bromo-2,6-difluorobenzoate | Substitution at C-6 | 12 | 78 |
-
Discussion: In SNAr, the rate is determined by the stability of the Meisenheimer intermediate.[8] For Isomer A, the negative charge of the intermediate formed by nucleophilic attack at C-2 is stabilized by the para-bromo and meta-ester groups, and the ortho-amino group can also provide some stabilization. For Isomer B, attack at C-2 is also favorable. For Isomer C, attack at C-6 would be most likely, but the stabilization of the intermediate may be less effective compared to Isomer A.
Mechanistic Insights
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps that are influenced by the electronic and steric nature of the isomers.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide provides a framework for understanding and predicting the reactivity of this compound isomers in key synthetic transformations. The interplay of electronic and steric effects of the substituents leads to distinct reactivity profiles for each isomer. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the position of the amino group relative to the bromine atom is a crucial determinant of reactivity, with the ortho arrangement (Isomer C) expected to be the most reactive and the para arrangement (Isomer B) the least. In contrast, for SNAr reactions, the ability of the substituents to stabilize the Meisenheimer intermediate is paramount, with Isomer A predicted to be the most reactive. These insights, supported by the provided experimental protocols, should empower researchers to make more informed decisions in the design and execution of synthetic routes involving these and similar poly-functionalized aromatic building blocks.
References
- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Cost-Benefit Analysis of Methyl 3-amino-4-bromo-2,6-difluorobenzoate in Advanced Synthesis
For professionals in drug discovery and development, the selection of chemical building blocks is a critical decision point, balancing reactivity, cost, and impact on project timelines. Among the vast arsenal of available reagents, highly functionalized aromatic compounds are prized for their ability to serve as versatile scaffolds for complex molecular architectures. Methyl 3-amino-4-bromo-2,6-difluorobenzoate (CAS 1529613-64-6) is one such building block, presenting a unique combination of reactive sites and modulating groups.[1][2][3]
This guide offers an in-depth cost-benefit analysis of this reagent from the perspective of a senior application scientist. We will dissect its structural advantages, explore the true costs associated with its use, compare it directly with a key alternative, and provide a decision-making framework to help researchers determine when its specialized properties justify its cost.
Part 1: The Strategic Value Proposition
The utility of this compound stems from the specific arrangement of its four key functional components: the ortho-difluoro substitution, the bromine atom, the amino group, and the methyl ester. Each feature is strategically positioned to confer distinct advantages in modern synthetic campaigns, particularly in the construction of kinase inhibitors and other complex pharmaceutical targets.[4][5]
-
Ortho-Difluoro Motif : The two fluorine atoms flanking the ester are not merely passive substituents. Their strong electron-withdrawing nature significantly lowers the pKa of the neighboring amino group, modulating its nucleophilicity. In the context of a final drug molecule, fluorine is a well-established bioisostere for hydrogen that can enhance metabolic stability, improve binding affinity by participating in favorable electrostatic interactions, and lock molecular conformation to reduce off-target activity.[6][7] The growing fluorinated pharmaceutical intermediates market, valued at over USD 3.2 billion in 2024, underscores the importance of this feature.[6]
-
The Bromine 'Handle' : In the world of palladium-catalyzed cross-coupling, the choice of halogen is paramount. The carbon-bromine bond is significantly more reactive than the corresponding carbon-chlorine bond. This makes aryl bromides superior substrates for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical advantages when working with complex, late-stage intermediates that may be sensitive to harsh conditions.
-
The Nucleophilic Amino Group : The primary amine serves as a crucial point for molecular elaboration. It is a ready nucleophile for amide bond formation, a cornerstone of medicinal chemistry. Furthermore, it is a key component in the synthesis of nitrogen-containing heterocycles, such as benzimidazoles, which are privileged scaffolds in many kinase inhibitor designs.[8]
-
The Methyl Ester : The ester group provides another point for modification, such as hydrolysis to the corresponding carboxylic acid or amidation. It also deactivates the ring, influencing the regioselectivity of subsequent reactions.
Part 2: A Realistic Cost Analysis
The "cost" of a reagent is a multi-faceted metric that extends far beyond its purchase price. It encompasses the entire workflow, from acquisition or in-house synthesis to its performance in a reaction, including yields and purification efforts.
In-House Synthetic Accessibility (Proposed Route)
While this compound is commercially available, understanding its synthetic origin is key to a full cost assessment. A plausible, though not explicitly published, synthetic route can be logically deduced from standard aromatic chemistry. The pathway would likely begin with the commercially available 4-Bromo-2,6-difluorobenzoic acid.[9]
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Esterification of 4-Bromo-2,6-difluorobenzoic Acid
-
Suspend 4-Bromo-2,6-difluorobenzoic acid (1.0 eq) in methanol (10 vol).
-
Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction and remove methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-bromo-2,6-difluorobenzoate, which may be purified by column chromatography.[9]
Step 2: Nitration
-
To a stirred solution of Methyl 4-bromo-2,6-difluorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid and sulfuric acid dropwise.
-
Maintain the temperature below 5 °C for the duration of the addition.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring for completion.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the combined organic layers, dry, and concentrate. Purify via chromatography to isolate Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate.
Step 3: Reduction
-
Dissolve the nitro-intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed.
-
Filter the hot reaction mixture through celite, washing with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to yield the final target molecule.
This multi-step synthesis involves standard but carefully controlled reactions. The true cost includes not only the starting materials but also the man-hours, solvent usage for reactions and chromatography, and potential yield losses at each stage. Furthermore, life cycle assessments of fluorinated intermediates reveal significant external costs related to environmental impact, which should be a consideration in any sustainable drug development program.[10]
Part 3: Comparative Analysis - The Bromo vs. Chloro Dilemma
A direct and pragmatic cost-benefit analysis involves comparing the target reagent with its closest, more economical alternative: Methyl 3-amino-4-chloro-2,6-difluorobenzoate . The primary distinction lies in the halogen, which directly impacts reactivity and cost.
| Feature | This compound | Methyl 3-amino-4-chloro-2,6-difluorobenzoate | Rationale & Field Insights |
| Reactivity | Higher . The C-Br bond is weaker and a better leaving group in Pd-catalyzed cross-coupling. | Lower . The C-Cl bond is stronger, requiring more forcing conditions (higher temp, stronger base, specialized ligands). | In discovery phases, higher reactivity allows for broader substrate scope and milder conditions, preserving sensitive functional groups. |
| Cost | Higher . Brominated aromatics are generally more expensive than their chlorinated counterparts. | Lower . Often the more economical choice, especially for large-scale synthesis. | For process development and scale-up, the lower cost of the chloro-analog can be a significant driver if the chemistry is robust. |
| Typical Conditions | Milder temperatures (e.g., 80-90 °C), standard catalysts (e.g., Pd(PPh₃)₄), and bases. | Higher temperatures (e.g., 100-120 °C), often requiring more active (and expensive) catalysts and ligands (e.g., Buchwald ligands). | The need for specialized catalysts for the chloro-analog can sometimes offset its lower initial purchase price. |
| Project Timeline | Potentially Faster . Quicker, more reliable reactions can accelerate hit-to-lead and lead optimization stages. | Potentially Slower . Reaction optimization can be more time-consuming; higher risk of failed reactions with complex substrates. | Time is a critical cost factor in drug development. A more expensive but reliable reagent can save weeks or months of development time. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol illustrates the practical differences in using the bromo- versus the chloro-derivative.
-
Setup : In separate oven-dried flasks, place the aminobenzoic acid derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Degassing : Seal the flasks and purge with argon for 15 minutes.
-
Solvent/Catalyst Addition :
-
For the Bromo-derivative : Under argon, add a 4:1 mixture of 1,4-Dioxane/Water and Pd(PPh₃)₄ (0.03 eq).
-
For the Chloro-derivative : Under argon, add a 4:1 mixture of 1,4-Dioxane/Water, Pd₂(dba)₃ (0.02 eq), and a specialized ligand like SPhos (0.05 eq).
-
-
Reaction :
-
For the Bromo-derivative : Heat the mixture to 85 °C. Monitor by LC-MS; reaction is often complete in 2-6 hours.
-
For the Chloro-derivative : Heat the mixture to 110 °C. Monitor by LC-MS; reaction may require 12-24 hours.
-
-
Work-up : After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
The bromo-derivative is expected to provide a cleaner reaction profile and higher yield under these standard conditions, simplifying purification and saving valuable time.
Part 4: A Decision-Making Framework
Choosing the right building block is a strategic decision. The following framework can guide a researcher's choice.
Caption: Decision framework for selecting between bromo- and chloro-analogs.
-
Early-Stage Discovery/Library Synthesis : When synthesizing a large number of analogs with simple building blocks and under tight budget constraints, the more affordable chloro-derivative is often the pragmatic choice. The chemistry can be optimized once for the whole library.
-
Late-Stage Lead Optimization : When working with precious, multi-step intermediates where reaction failure is not an option, the higher cost of the bromo-derivative is easily justified. Its reliability, milder conditions, and faster kinetics provide a higher probability of success, safeguarding valuable materials and accelerating the project toward candidate selection.
Conclusion
This compound is a high-performance, specialized building block. Its cost, which is higher than that of its chloro-analog, is a direct reflection of its enhanced synthetic utility. The true benefit of this reagent is not just in the yield of a single reaction, but in its ability to de-risk complex synthetic sequences, reduce development time, and broaden the scope of accessible chemical space. For research teams where time, reliability, and performance are the most critical currencies, the investment in this superior synthetic tool offers a clear and compelling return.
References
- 1. This compound | 1529613-64-6 | ELC61364 [biosynth.com]
- 2. 1529613-64-6|this compound|BLD Pharm [bldpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reportsanddata.com [reportsanddata.com]
- 7. archivemarketresearch.com [archivemarketresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]
- 10. Exploring the environmental and economic performance of fluorinated intermediates in pesticide manufacturing: a life cycle assessment perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Methyl 3-amino-4-bromo-2,6-difluorobenzoate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed operational and disposal plan for Methyl 3-amino-4-bromo-2,6-difluorobenzoate (CAS No. 1529613-64-6), a halogenated aromatic compound.[1] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is designed to empower researchers with the knowledge to handle this compound's waste stream responsibly, moving beyond mere procedural steps to explain the rationale behind each recommendation.
Understanding the Compound: A Profile of this compound
A thorough understanding of a compound's chemical and toxicological profile is the bedrock of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its properties from structurally similar halogenated aromatic compounds and established chemical principles.
Table 1: Chemical and Hazard Profile of this compound and Related Compounds
| Property | Value/Information | Rationale and Implications |
| CAS Number | 1529613-64-6 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C8H6BrF2NO2 | The presence of bromine and fluorine (halogens) is a key consideration for disposal, as their combustion can produce hazardous byproducts.[2][3][4] |
| Molecular Weight | 266.04 g/mol [1] | Relevant for calculating quantities for disposal and for certain analytical procedures. |
| Physical Form | Likely a solid at room temperature. | Influences handling procedures to minimize dust generation. |
| Anticipated Hazards | - Skin and eye irritant.[5][6][7] - May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] - Potential for formation of toxic byproducts upon combustion (e.g., hydrogen bromide, hydrogen fluoride, polybrominated dibenzodioxins/furans).[3][8] | Dictates the required Personal Protective Equipment (PPE) and the need for controlled disposal methods like high-temperature incineration with flue-gas scrubbing.[2][9] |
| Environmental Fate | Halogenated organic compounds can be persistent in the environment.[3] | Underscores the importance of preventing release into the environment and utilizing disposal methods that ensure complete destruction. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with documented transfer to a licensed waste management facility.
At the Bench: Immediate Waste Segregation
The foundation of a compliant and safe disposal system is meticulous segregation of waste streams. This prevents dangerous reactions and ensures that waste is routed to the appropriate disposal pathway.
Protocol for Waste Segregation:
-
Designate a Specific Waste Container: Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[10] This container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight lid.[10]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The date of first accumulation
-
-
Solid Waste:
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed directly into the designated halogenated waste container.
-
Unused Compound: Unwanted or expired solid this compound should be transferred to the waste container in a chemical fume hood to avoid inhalation of any dust.
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled "Halogenated Liquid Waste" container.
-
Solvent Compatibility: Do not mix halogenated waste with non-halogenated organic waste streams.[10] This is crucial as it impacts the disposal method and cost.
-
Central Accumulation and Storage
Waste containers should be moved from individual labs to a central, designated hazardous waste accumulation area.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a leak.
-
Log Keeping: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of addition to the container.
Disposal Methodologies: The Rationale for Professional Handling
Due to the halogenated nature of this compound, standard disposal methods are not appropriate. The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds due to their potential for environmental persistence and the formation of toxic byproducts.[11][12]
Primary Recommended Disposal Method: High-Temperature Incineration
The preferred and most environmentally sound method for the disposal of this compound is incineration in a licensed hazardous waste facility.
-
Why Incineration? High-temperature incineration (typically >850°C) is necessary to ensure the complete destruction of the aromatic ring and the halogen-carbon bonds.[9]
-
The Critical Role of Flue-Gas Treatment: Incinerators used for halogenated waste must be equipped with advanced flue-gas cleaning systems ("scrubbers").[13] During combustion, the bromine and fluorine atoms will be converted to hydrogen bromide (HBr) and hydrogen fluoride (HF), both of which are corrosive and toxic gases. Scrubbers neutralize these acidic gases before they are released into the atmosphere.
-
Preventing Dioxin Formation: Incomplete combustion of brominated aromatic compounds can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[3] The high temperatures and controlled conditions of a hazardous waste incinerator are designed to minimize the formation of these byproducts.
Alternative and Emerging Technologies
While incineration is the current standard, research into alternative destruction technologies for halogenated organic compounds is ongoing. These include:
-
Molten Salt Oxidation (MSO): This process uses a molten salt bath to oxidize organic waste at high temperatures. The salt traps the halogens, preventing their release as acid gases.[13]
-
Chemical Dechlorination/Dehalogenation: Various chemical processes can be used to remove halogen atoms from organic molecules, rendering them less toxic.[11][14]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
-
Spills:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Sweep up the absorbed material and place it in the designated halogenated waste container.[6][15]
-
Decontamination: Clean the spill area with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. appchemical.com [appchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 4. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemos.de [chemos.de]
- 8. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]
- 9. norden.org [norden.org]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
- 15. combi-blocks.com [combi-blocks.com]
Personal protective equipment for handling Methyl 3-amino-4-bromo-2,6-difluorobenzoate
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling specialized reagents like Methyl 3-amino-4-bromo-2,6-difluorobenzoate requires more than just following a checklist; it demands a comprehensive understanding of the molecule's potential hazards and a systematic approach to mitigate risk at every step.
This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles for halogenated aromatic amines.
Hazard Assessment: Understanding the Compound
This compound is a substituted aromatic amine containing both bromine and fluorine atoms. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure informs a conservative and vigilant safety strategy. Analogous halogenated compounds are known to cause significant irritation and may have other systemic effects.
Based on data for structurally similar chemicals, the primary hazards are:
-
Serious Eye Irritation/Damage : Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation : May cause respiratory irritation, particularly as a fine powder.[1]
-
Potential Harm if Swallowed or Inhaled : Assumed to be harmful by ingestion and inhalation based on related chemical structures.[4]
Hazardous decomposition during combustion may produce toxic gases such as carbon monoxide, hydrogen fluoride, and hydrogen bromide.[4]
The Core PPE Ensemble: Your First Line of Defense
Before entering the laboratory to handle this compound, a baseline level of personal protective equipment is mandatory. This ensemble is designed to protect against incidental contact and splashes.
-
Eye and Face Protection : At a minimum, chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[5] Given the risk of serious eye irritation, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[6][7]
-
Hand Protection : Nitrile gloves provide good protection against incidental splashes of many organic solvents and solids.[8] Always inspect gloves for tears or punctures before use.[5] For prolonged handling or immersion, consult glove manufacturer compatibility charts. Double-gloving is a prudent practice to increase protection.[7]
-
Body Protection : A flame-resistant laboratory coat is required.[7] Ensure it is fully buttoned. Wear long pants and closed-toe shoes made of a non-porous material to protect your legs and feet.[6][9]
-
Engineering Controls : All handling of this compound, especially the solid form, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5][9]
Operational Protocols: PPE in Action
The specific PPE and handling procedures must adapt to the task at hand. The following table outlines the requirements for common laboratory operations.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Body/Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat |
| Running Reaction | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab Coat |
| Small Spill Cleanup (<5g) | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat. Respirator may be needed if outside hood.[9] |
Experimental Workflow: From Weighing to Waste
The following diagram illustrates the logical flow for safely handling the chemical, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures
A. Weighing the Solid Compound
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Don your core PPE ensemble, including double nitrile gloves and a face shield over safety goggles.
-
Place an analytical balance inside the fume hood or use a dedicated weighing station with local exhaust ventilation.
-
Carefully transfer the desired amount of solid using a spatula, avoiding any actions that could generate dust.
-
Securely close the primary container immediately after weighing.
-
Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.
B. Spill Management and Emergency Response
In the event of a spill, your immediate actions are critical.
-
Alert Personnel : Immediately alert others in the laboratory.
-
Evacuate (If Necessary) : For large spills or spills outside of a fume hood, evacuate the area.[9]
-
Assess the Spill : If the spill is small (<5g) and contained within the fume hood, trained personnel can manage the cleanup.
-
Don Additional PPE : Ensure you are wearing appropriate PPE, including double gloves and eye/face protection.
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of waste are crucial for laboratory safety and environmental compliance.
-
Chemical Waste : All solutions and solids containing this compound must be collected as halogenated organic waste . Do not empty any amount into drains.[11]
-
Contaminated Disposables : All contaminated items (gloves, wipes, pipette tips, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Disposal Method : As a halogenated compound, particularly one containing fluorine, this chemical requires specialized disposal. The strong carbon-fluorine bond makes complete destruction challenging.[12][13] Waste must be handled by an authorized hazardous waste disposal service.[1][3] Acceptable methods typically include high-temperature incineration at a facility equipped to handle halogenated waste streams or disposal in a permitted hazardous waste landfill.[12][14]
By adhering to these rigorous protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and your research.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. benchchem.com [benchchem.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. chemos.de [chemos.de]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
